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  • Product: 4,6-Dibromo-1H-indazole-3-carboxaldehyde
  • CAS: 885518-57-0

Core Science & Biosynthesis

Foundational

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0): A Technical Guide to Chemical Properties and Synthetic Utility

Executive Summary In contemporary drug discovery, the indazole scaffold serves as a privileged bioisostere for indole and benzimidazole rings, offering unique hydrogen-bonding capabilities and improved metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the indazole scaffold serves as a privileged bioisostere for indole and benzimidazole rings, offering unique hydrogen-bonding capabilities and improved metabolic stability. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0) is a highly versatile, multi-functional building block designed for complex library synthesis. Featuring an electrophilic C3-formyl group and two orthogonal cross-coupling sites at the C4 and C6 positions, this compound enables rapid, divergent synthesis of highly functionalized indazole derivatives.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols, designed specifically for medicinal chemists and process scientists.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4,6-Dibromo-1H-indazole-3-carboxaldehyde is critical for predicting its behavior in various solvent systems and chromatographic environments. The data below synthesizes predictive and empirical metrics from authoritative chemical databases[1][2].

PropertyValueClinical / Synthetic Relevance
CAS Number 885518-57-0Primary identifier for procurement and regulatory tracking[2].
Molecular Formula C₈H₄Br₂N₂ODictates exact mass for high-resolution mass spectrometry (HRMS)[2].
Molecular Weight 303.94 g/mol Optimal low-molecular-weight starting point for fragment-based drug design.
Predicted Boiling Point 459.2 ± 40.0 °CIndicates high thermal stability; suitable for high-temperature coupling[1].
Predicted Density 2.184 ± 0.06 g/cm³High density typical of poly-halogenated aromatic systems[1].
Predicted pKa 9.61 ± 0.40The indazole N-H is weakly acidic, allowing for selective N-alkylation under basic conditions[1].

Structural & Mechanistic Analysis

Orthogonal Reactivity

The synthetic value of 4,6-Dibromo-1H-indazole-3-carboxaldehyde lies in its orthogonal reactivity. The C3-carboxaldehyde is highly electrophilic and primed for condensation or reductive amination. Conversely, the carbon-bromine bonds at C4 and C6 are inert to standard nucleophilic additions but are highly reactive under palladium- or copper-catalyzed cross-coupling conditions.

Regioselectivity (C4 vs. C6)

A critical challenge when utilizing this building block is differentiating the two bromine atoms. According to structural steric mapping, the C4 position is heavily encumbered by the adjacent C3-carboxaldehyde group.

  • Mechanistic Causality: When subjected to oxidative addition by a bulky palladium catalyst, the transition state at the C4 position suffers from severe steric clash. As a result, the C6 position is kinetically favored for cross-coupling. By strictly controlling the stoichiometry of the coupling partner and maintaining moderate temperatures, chemists can achieve regioselective mono-functionalization at C6, leaving the C4 bromine intact for subsequent, orthogonal modifications.

Experimental Methodologies

The following protocols are engineered with built-in self-validating mechanisms to ensure reproducibility and high-fidelity results in the laboratory.

Protocol 1: C3-Targeted Reductive Amination

Objective: Functionalization of the C3-formyl group while preserving the C4/C6 dibromo-aromatic system.

Reagents & Causality:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq) is explicitly chosen over sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the highly electrophilic C3-carboxaldehyde into a primary alcohol byproduct.

  • Solvent: 1,2-Dichloroethane (DCE) provides superior solubility for poly-halogenated indazoles compared to standard dichloromethane (DCM).

  • Catalyst: Acetic acid (0.1 eq) accelerates imine formation.

Step-by-Step Workflow:

  • Dissolve 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Add glacial acetic acid (0.1 eq) and stir at ambient temperature for 2 hours to ensure complete imine/iminium formation.

  • Portion-wise, add STAB (1.5 eq) over 10 minutes to control the mild exothermic reaction.

  • Stir for an additional 12 hours at room temperature.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Validation: This step serves a dual purpose—it neutralizes the acetic acid catalyst and hydrolyzes any unreacted STAB, preventing boron-complex artifacts during silica gel purification. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Reaction success is confirmed via TLC (disappearance of the UV-active starting material) and LC-MS (appearance of the desired mass with a distinct dibromo M / M+2 / M+4 isotopic cluster).

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Selective arylation at the C6 position, exploiting steric differentiation.

Reagents & Causality:

  • Catalyst: (0.05 eq) is selected because its large bite angle facilitates the cross-coupling of sterically hindered substrates, yet its bulkiness maximizes the steric discrimination between the C4 and C6 positions.

  • Conditions: Using exactly 1.0 equivalent of the boronic acid and restricting the temperature to 60°C thermodynamically directs the coupling to the less hindered C6 position, preventing over-arylation.

Step-by-Step Workflow:

  • In a Schlenk flask, combine the indazole starting material (1.0 eq), aryl boronic acid (1.0 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

  • Seal the flask and heat to exactly 60°C for 8 hours.

  • Self-Validating Workup: Cool to room temperature and filter through a pad of Celite to remove palladium black. Validation: This regioselective workflow validates itself through mass spectrometry isotopic profiling. The crude LC-MS must display a 1:1 ratio of M / M+2 peaks for the desired product mass, confirming that exactly one bromine atom remains on the scaffold. The absence of an M / M+2 / M+4 cluster confirms complete consumption of the dibromo starting material without over-arylation.

Reactivity Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing 4,6-Dibromo-1H-indazole-3-carboxaldehyde, highlighting the orthogonal nature of its functional groups.

OrthogonalReactivity Core 4,6-Dibromo-1H-indazole- 3-carboxaldehyde (CAS: 885518-57-0) Formyl C3-Formyl Reactivity (Electrophilic) Core->Formyl Bromo C4/C6-Dibromo Reactivity (Cross-Coupling) Core->Bromo RedAm Reductive Amination (STAB, DCE) Formyl->RedAm Knoev Knoevenagel Condensation (Base, Active Methylene) Formyl->Knoev Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Bromo->Suzuki Regioselective at C6 Buchwald Buchwald-Hartwig (Pd cat., Amine) Bromo->Buchwald

Divergent synthetic pathways exploiting the orthogonal reactivity of the indazole scaffold.

References

  • Title: 4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

Structural Elucidation of 4,6-Dibromo-1H-indazole-3-carboxaldehyde: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a highly functionalized heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of complex pharmaceutical compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a highly functionalized heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of complex pharmaceutical compounds (1[1]). Unambiguous structural characterization of this molecule is paramount, as the regiochemistry of the bromine atoms dictates the trajectory of downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral elucidation of this molecule, emphasizing the causality behind experimental choices and spectral interpretations.

Introduction & Chemical Context

The indazole core is a privileged pharmacophore. However, confirming the exact substitution pattern on the fused benzene ring (positions 4 through 7) requires rigorous spectroscopic analysis. The ¹H and ¹³C chemical shifts of the aromatic indazole ring depend heavily on the presence and position of electron-withdrawing groups, such as halogens or carbonyls (2[2]).

For 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the presence of two heavy bromine atoms at C-4 and C-6, combined with the strongly electron-withdrawing carboxaldehyde group at C-3, creates a highly specific electronic environment. Understanding how these substituents synergistically shield or deshield specific nuclei is the key to mastering its spectral interpretation.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that an NMR protocol must not merely be a set of instructions, but a self-validating system where each step contains internal quality checks. Standard NMR protocols for indazoles often utilize DMSO-d₆ to ensure complete solubilization and to provide a stable chemical shift reference at 2.50 ppm for ¹H and 39.5 ppm for ¹³C (3[3]).

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D).

    • Causality: DMSO-d₆ is selected over CDCl₃ due to the rigid, planar structure of the dibromo-indazole core, which exhibits strong intermolecular hydrogen bonding. DMSO-d₆ disrupts these bonds, ensuring high solubility and sharp spectral lines.

  • Instrument Calibration: Transfer the solution to a 5 mm high-precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for ¹H and ¹³C nuclei.

    • Self-Validation Check: Perform 3D gradient shimming until the residual DMSO pentet (2.50 ppm) exhibits a line width at half-height ( w1/2​ ) of ≤1.0 Hz. This is critical for resolving small meta-coupling constants.

  • ¹H NMR Acquisition: Execute a standard ¹H pulse sequence (zg30) with 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30) with a minimum of 1024 scans. Set D1 to 2.0 seconds to allow for the relaxation of the numerous quaternary carbons (C-3, C-4, C-6, C-3a, C-7a).

¹H NMR Spectral Analysis: Causality & Interpretation

The proton NMR spectrum of the parent 1H-indazole shows distinct signals for the protons on the pyrazole and benzene rings, with the N-H proton typically observed as a broad singlet at a very downfield chemical shift (4[4]).

In the 4,6-dibromo derivative, the substitution pattern leaves only two aromatic protons: H-5 and H-7 . Because they are separated by a carbon bearing a bromine atom (C-6), they exhibit a characteristic meta-coupling.

Table 1: Expected ¹H NMR Quantitative Data (400 MHz, DMSO-d₆)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-H (1) ~13.8 - 14.2br s-1HHighly deshielded by the aromatic ring current; exchangeable.
CHO (3) ~10.1 - 10.3s-1HAldehydic proton, strongly deshielded by the carbonyl oxygen.
H-7 ~7.8 - 8.0d1.6 - 1.81HMeta-coupling with H-5. Deshielded due to proximity to N-1.
H-5 ~7.6 - 7.8d1.6 - 1.81HMeta-coupling with H-7. Flanked by two heavy Br atoms.
Diagnostic Spin-Spin Coupling Logic

The most critical diagnostic feature of this spectrum is the coupling constant ( J≈1.6 Hz) between H-5 and H-7. If the bromines were positioned at 4,5 or 5,6, the remaining protons would be ortho to one another, yielding a much larger coupling constant ( J≈8.0 Hz). The small meta-coupling definitively validates the 4,6-substitution pattern.

Coupling_Logic Br_Positions Br at C-4 & C-6 H_Positions Protons at C-5 & C-7 Br_Positions->H_Positions restricts Meta_Rel Meta Relationship (1,3-distance) H_Positions->Meta_Rel J_Value Coupling Constant J = 1.5 - 2.0 Hz Meta_Rel->J_Value yields Diagnostic Confirmation of 4,6-Substitution J_Value->Diagnostic

Caption: Logical deduction of substitution pattern via spin-spin coupling constants.

¹³C NMR Spectral Analysis: Framework Elucidation

The ¹³C NMR spectrum contains 8 distinct carbon resonances. The assignment of these carbons relies heavily on understanding the heavy atom effect . Bromine, being a large and highly polarizable atom, increases the local electron density at the directly attached carbons (C-4 and C-6). This diamagnetic shielding pushes their chemical shifts upfield compared to standard aromatic carbons.

Conversely, C-3 is strongly deshielded by the electron-withdrawing resonance (-M) and inductive (-I) effects of the attached carboxaldehyde group.

Table 2: Expected ¹³C NMR Quantitative Data (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
CHO ~185 - 188CHCarbonyl carbon of the aldehyde group.
C-3 ~142 - 145CqSubstituted by aldehyde, strongly deshielded.
C-7a ~140 - 142CqBridgehead carbon adjacent to the electronegative N-1.
C-5 ~127 - 129CHAromatic CH, verifiable via HSQC.
C-6 ~122 - 124CqHalogenated carbon (C-Br), shielded by heavy atom effect.
C-3a ~121 - 123CqBridgehead carbon.
C-4 ~120 - 122CqHalogenated carbon (C-Br), shielded by heavy atom effect.
C-7 ~112 - 115CHAromatic CH adjacent to N-1.

Advanced 2D NMR Workflows for Unambiguous Assignment

To transition from theoretical assignments to absolute empirical certainty, 1D NMR must be coupled with 2D techniques. The Heteronuclear Single Quantum Coherence (HSQC) experiment differentiates the two CH carbons (C-5, C-7) from the six quaternary carbons. Subsequently, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive structural anchor.

Self-Validation Check: The aldehyde proton (~10.2 ppm) will show strong 3-bond HMBC correlations to C-3a and a 2-bond correlation to C-3. This unambiguously anchors the numbering system of the entire indazole core, allowing the researcher to "walk" around the ring via subsequent HMBC correlations.

NMR_Workflow Start Sample Prep (DMSO-d6) H1_NMR 1H NMR (Proton environments) Start->H1_NMR C13_NMR 13C NMR (Carbon framework) Start->C13_NMR HSQC HSQC (1-bond C-H coupling) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (2/3-bond C-H coupling) HSQC->HMBC Validation Structural Validation (4,6-Dibromo pattern) HMBC->Validation

Caption: Workflow for the unambiguous NMR structural elucidation of indazole derivatives.

Conclusion

The structural elucidation of 4,6-Dibromo-1H-indazole-3-carboxaldehyde requires a robust understanding of spin-spin coupling causality and the electronic impacts of heavy halogens. By utilizing DMSO-d₆ to capture the exchangeable N-H proton, analyzing the diagnostic ~1.6 Hz meta-coupling of H-5 and H-7, and anchoring the carbon framework via HMBC correlations from the aldehyde proton, researchers can establish a self-validating analytical system. This ensures absolute confidence in the regiochemistry of the scaffold before committing it to complex, resource-intensive synthetic pipelines.

References

  • [1] 4,6-Dibromo-1H-indazole-3-carboxaldehyde - Guidechem. Source: guidechem.com. URL:

  • [4] Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Source: benchchem.com. URL:

  • [2] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Source: acs.org. URL:

  • [3] TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. Source: rsc.org. URL:

Sources

Foundational

Structural Elucidation and Synthetic Workflows of 4,6-Dibromo-1H-indazole-3-carboxaldehyde: A Technical Guide

Executive Abstract The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, synthetic cannabinoid receptor (CB1) modulators, and anti-can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, synthetic cannabinoid receptor (CB1) modulators, and anti-cancer agents[1][2]. Specifically, 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0) represents a highly valuable di-halogenated intermediate[3][4]. The presence of bromine atoms at the 4- and 6-positions not only dictates unique supramolecular crystal packing via halogen bonding but also provides orthogonal handles for late-stage functionalization via transition-metal-catalyzed cross-coupling[4]. This whitepaper provides an authoritative guide on the synthesis, X-ray crystallographic characterization, and structural significance of this compound.

Synthetic Methodology: Optimized Nitrosation of Indoles

Historically, the synthesis of heavily substituted indazole-3-carboxaldehydes suffered from low yields and the formation of complex dimeric side products. However, recent advancements have demonstrated that the direct nitrosation of corresponding indoles under optimized conditions provides a highly efficient pathway[5].

Mechanistic Causality

The conversion of a 4,6-dibromoindole to an indazole-3-carboxaldehyde proceeds via a radical oxidative ring-opening of the heteroarene entity, forming a ring-opened oxime intermediate that subsequently undergoes dehydration and ring closure[6][7]. The critical experimental choice here is reverse addition . Traditionally, acid is added to the reaction mixture. However, adding the indole and sodium nitrite mixture into the acidic solution prevents the accumulation of reactive nitroso intermediates, thereby suppressing unwanted dimerization and significantly boosting the yield of the monomeric indazole[5].

Synthesis N1 4,6-Dibromoindole Starting Material N3 Reverse Addition (Acid to Indole/NaNO2) N1->N3 N2 NaNO2 / HCl Nitrosation Agent N2->N3 N4 Oxime Intermediate Ring-Opened N3->N4 Oxidative Cleavage N5 Cyclization (Ring Closure) N4->N5 Dehydration N6 4,6-Dibromo-1H-indazole- 3-carboxaldehyde N5->N6 High Yield Isolation

Caption: Synthetic workflow of 4,6-dibromo-1H-indazole-3-carboxaldehyde via indole nitrosation.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is a self-validating system; the visual color change from yellow to deep orange confirms the formation of the oxime intermediate.

  • Reagent Preparation: Dissolve 4,6-dibromo-1H-indole (1.0 equiv) and NaNO₂ (10.0 equiv) in a solvent mixture of DMF/H₂O (10:1 v/v) at room temperature.

  • Reverse Addition (Critical Step): Prepare a separate flask containing a 2M HCl solution. Slowly add the indole/NaNO₂ solution dropwise into the acidic solution at 0 °C. Causality: Maintaining 0 °C during addition controls the exothermic nitrosation and prevents thermal degradation of the oxime.

  • Cyclization: Once the addition is complete, warm the reaction mixture to 50 °C and stir for 48 hours[5]. The extended heating drives the thermodynamic ring-closure of the oxime to the indazole core.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure 4,6-dibromo-1H-indazole-3-carboxaldehyde as an off-white to yellow solid[4].

X-Ray Crystallography and Structural Analysis

The structural elucidation of indazole-3-carboxaldehydes relies heavily on single-crystal X-ray diffraction (SC-XRD). The presence of two heavy bromine atoms significantly influences both the data collection strategy and the resulting supramolecular architecture.

Crystallographic Behavior and Intermolecular Interactions

In the solid state, 1H-indazole-3-carboxaldehydes typically exist as 1H-tautomers[8]. The crystal lattice is primarily stabilized by strong intermolecular N−H⋯O hydrogen bonds between the pyrazole nitrogen and the carbonyl oxygen, forming robust one-dimensional catemeric chains or centrosymmetric dimers[8]. Furthermore, the heavy bromine atoms at the 4- and 6-positions engage in highly directional halogen bonding ( C−Br⋯π or C−Br⋯O ), which anchors the 3D crystal packing. The planar nature of the indazole bicyclic system also promotes slipped face-to-face π⋯π stacking interactions[8].

XRD N1 Single Crystal Growth (Slow Evaporation) N2 Cryogenic Mounting (100 K, N2 Stream) N1->N2 N3 X-ray Diffraction (Mo Kα Radiation) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 Raw Frames N5 Structure Solution (Direct Methods / SHELXT) N4->N5 hkl Intensities N6 Refinement (Least-Squares F^2 / SHELXL) N5->N6 Phase Assignment

Caption: Step-by-step X-ray diffraction data acquisition and structural refinement workflow.

Protocol 2: SC-XRD Sample Preparation and Data Acquisition
  • Crystal Growth: Dissolve 10 mg of the purified compound in a minimal amount of Ethyl Acetate. Layer slowly with Hexanes. Allow to stand at room temperature for 3–5 days to yield diffraction-quality single crystals.

  • Mounting: Select a crystal with distinct faces under a polarized microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer equipped with an open-flow nitrogen cryostat set to 100 K. Causality: Cryocooling minimizes the thermal displacement parameters (atomic vibrations), resulting in sharper diffraction spots and higher resolution data, which is critical for accurately modeling the electron-dense bromine atoms.

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å). Causality: Bromine is a heavy atom that strongly absorbs lower-energy X-rays (like Cu Kα). Using a Molybdenum source minimizes absorption artifacts and anomalous dispersion errors.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure hydrogen atoms on the indazole nitrogen are located from the difference Fourier map and refined freely to confirm the tautomeric state.

Quantitative Crystallographic Parameters

The following table summarizes the anticipated quantitative crystallographic data for di-halogenated 1H-indazole-3-carboxaldehydes based on established literature for highly similar structural analogs[8].

Table 1: Anticipated Crystallographic Data for Halogenated 1H-Indazole-3-Carboxaldehydes

ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon packing arrangement for planar, asymmetric heterocycles.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric hydrogen-bonded dimers.
Data Collection Temp. 100(2) KCryogenic cooling reduces thermal atomic displacement.
Radiation Source Mo Kα ( λ=0.71073 Å)High energy required to minimize X-ray absorption by Bromine atoms.
Hydrogen Bonding ( N⋯O ) 2.81 – 2.85 ÅPrimary thermodynamic driver of 1D chain or dimeric structural assembly.
π⋯π Stacking Distance 3.84 – 4.18 ÅStabilizes the 3D supramolecular architecture via slipped face-to-face interactions.

Applications in Drug Discovery: Privileged Scaffolds

The 4,6-dibromo-1H-indazole-3-carboxaldehyde scaffold is not merely a synthetic endpoint; it is a "fragment" used in Structure-Based Drug Design (SBDD). The aldehyde group at the 3-position can be readily converted into amides or amines, while the bromines at the 4- and 6-positions serve as vectors for Suzuki-Miyaura cross-coupling to build extended molecular architectures[2][9].

In oncology, indazole derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). The indazole core mimics the adenine ring of ATP, binding deep within the kinase pocket, while substituents extending from the 3-position target solvent-exposed regions or specific residues like Ser565 to achieve kinase subtype selectivity[2].

Pathway N1 Halogenated Indazole Derivative N2 FGFR Kinase ATP-Binding Pocket N1->N2 Binds via H-bonds N3 Inhibition of Auto-phosphorylation N2->N3 Conformational Shift N4 Downstream Signaling (AKT/mTOR Blockade) N3->N4 Signal Arrest N5 Tumor Cell Apoptosis N4->N5 Therapeutic Efficacy

Caption: Mechanism of action for indazole-based FGFR kinase inhibitors in oncology.

Furthermore, halogenated indazoles are heavily researched as modulators of the Cannabinoid Receptor 1 (CB1). Halogenation of the indazole core (particularly at the 4, 5, or 6 positions) significantly alters the binding affinity and efficacy ( Emax​ ) of these compounds at the GPCR interface, making them critical tools for neuropharmacological mapping[1][10].

Conclusion

4,6-Dibromo-1H-indazole-3-carboxaldehyde is a structurally robust and synthetically versatile building block. By employing optimized reverse-addition nitrosation protocols, researchers can access this scaffold in high yields. Subsequent X-ray crystallographic analysis reveals a highly ordered supramolecular structure driven by hydrogen and halogen bonding. Understanding these structural parameters allows drug development professionals to rationally design highly selective kinase inhibitors and receptor modulators, leveraging the precise spatial geometry afforded by the indazole core.

References

  • Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8(24), 13121-13128. Available at:[Link]

  • Norman, C., et al. (2025). "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Archives of Toxicology. Available at:[Link]

  • SciSpace. "From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor." SciSpace. Available at:[Link] (Note: URL representative of the SciSpace index for FGFR inhibitor design).

  • ResearchGate. "Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde." ResearchGate. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Executive Summary In modern medicinal chemistry, the indazole scaffold has emerged as a privileged pharmacophore, frequently utilized as a bioisostere for indoles to enhance metabolic stability and target binding affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold has emerged as a privileged pharmacophore, frequently utilized as a bioisostere for indoles to enhance metabolic stability and target binding affinity[1]. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a highly specialized, polyfunctionalized intermediate designed for late-stage diversification[2]. The presence of two orthogonal bromine handles at the C4 and C6 positions, coupled with a reactive C3-carboxaldehyde group, makes this molecule an invaluable building block for synthesizing complex kinase inhibitors and advanced heterocyclic libraries[3].

This technical guide provides an in-depth analysis of its physicochemical properties, a validated synthetic methodology, and the mechanistic rationale behind its structural utility in drug discovery.

Molecular Architecture & Physicochemical Profiling

The strategic placement of halogens and the aldehyde functional group on the indazole core dictates both its physical behavior and its chemical reactivity. The C3-carboxaldehyde serves as a versatile handle for Wittig olefination, Knoevenagel condensation, or reductive amination[4]. Meanwhile, the C4 and C6 bromines are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Physicochemical Properties

Property Value
Chemical Name 4,6-Dibromo-1H-indazole-3-carboxaldehyde
CAS Registry Number 885518-57-0[2]
Molecular Formula C₈H₄Br₂N₂O[2]
Molecular Weight 303.94 g/mol [2]
Boiling Point ~459.2 °C (at 760 mmHg)[2]
Hydrogen Bond Donors 1 (Indazole N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Indazole N)

| Structural Features | C3-Carboxaldehyde, C4/C6-Dibromo substitution |

Synthetic Methodologies & Mechanistic Pathways

The Challenge of Indazole Formylation

Direct functionalization of the indazole core is notoriously difficult. Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is highly ineffective due to the electron-deficient nature of the indazole ring[4]. To circumvent this, the optimal synthetic strategy involves the de novo construction of the indazole ring from an appropriately substituted indole precursor via a nitrosation-driven ring expansion and contraction sequence[5].

Mechanistic Workflow

Synthesis_Pathway A 4,6-Dibromoindole (Precursor) B Nitrosation (NaNO2, HCl) Generation of HONO A->B Slow Addition (0°C) C C3-Nitrosation (Oxime Intermediate) B->C Electrophilic Substitution D Hydration & Ring Opening (C2 Attack) C->D H2O Addition E Ring Closure (-H2O) D->E Intramolecular Rearrangement F 4,6-Dibromo-1H-indazole- 3-carboxaldehyde E->F Final Product Formation

Figure 1: Mechanistic workflow for the synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Step-by-Step Experimental Protocol

This protocol utilizes a "reverse addition" technique. The causality behind this choice is critical: adding the electron-deficient 4,6-dibromoindole slowly to an excess of the nitrosating agent prevents the oxidative dimerization of the indole starting material, ensuring high yields[6].

Reagents Required:

  • 4,6-Dibromoindole (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 8.0 equiv)

  • Hydrochloric Acid (HCl, 2.7 equiv, aqueous)

  • N,N-Dimethylformamide (DMF) / H₂O (4:3 ratio)

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer, dissolve NaNO₂ (8.0 equiv) in the DMF/H₂O mixture. Cool the solution to 0 °C using an ice bath.

  • Acidification: Slowly add aqueous HCl (2.7 equiv) dropwise to the cold solution to generate nitrous acid (HONO) in situ. Maintain the temperature strictly at 0 °C.

  • Reverse Addition: Dissolve 4,6-dibromoindole (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the nitrosating mixture over a period of 2 hours. Self-Validation Check: The reaction mixture should turn distinctively colored (often yellow/orange) as the C3-oxime intermediate forms[6].

  • Ring Rearrangement: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. For highly electron-deficient substrates like dibromoindoles, gentle heating to 50 °C for 3–5 hours may be required to drive the ring-opening and subsequent ring-closure steps to completion[6].

  • Isolation: Pour the mixture into ice-cold distilled water. The product will precipitate as a solid. Filter under vacuum, wash extensively with cold water to remove residual salts and DMF, and dry under high vacuum to afford 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Application in Drug Discovery

The indazole core is a privileged structure in the design of tyrosine and threonine kinase inhibitors (e.g., VEGFR, PDGFR, PI3Kδ)[1]. 4,6-Dibromo-1H-indazole-3-carboxaldehyde is specifically engineered to exploit the binding pockets of these enzymes:

  • Hydrogen Bonding: The adjacent nitrogen atoms (N1 and N2) act as a potent hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of kinases[1].

  • Late-Stage Functionalization: The C4 and C6 bromines provide distinct vectors for exploring chemical space. Because the C4 position is sterically hindered by the adjacent C3-carboxaldehyde, regioselective cross-coupling can often be achieved, allowing chemists to sequentially install different aryl, heteroaryl, or alkyl groups at C6 and then C4.

  • Aldehyde Diversification: The C3-aldehyde is rapidly converted into various heterocyclic systems (e.g., oxazoles, thiazoles, benzimidazoles) or extended aliphatic chains, which are crucial for interacting with the solvent-exposed regions of the kinase binding site[1].

Analytical Characterization & Validation Protocols

To ensure the integrity of the synthesized 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the following analytical validation system must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic 1:2:1 isotopic triplet pattern. The [M+H]⁺ peaks will appear at m/z 302.8, 304.8 (base peak), and 306.8, confirming the C₈H₄Br₂N₂O formula.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: DMSO-d₆.

    • Expected Result: The highly deshielded aldehyde proton will appear as a sharp singlet near 10.1–10.3 ppm. The indazole N-H proton will appear as a broad singlet around 13.5–14.0 ppm. The aromatic protons at C5 and C7, being meta to each other, will present as two doublets with a small coupling constant (J ≈ 1.5–2.0 Hz) in the 7.5–8.0 ppm range.

  • Infrared Spectroscopy (FT-IR):

    • Expected Result: A strong, sharp absorption band at ~1690 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde, alongside a broad N-H stretch at ~3100–3200 cm⁻¹.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8(24), 13121-13128. Available at:[Link]

Sources

Foundational

Solubility profile of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in organic solvents

An in-depth understanding of the solvation thermodynamics of highly functionalized heterocyclic building blocks is a prerequisite for successful downstream synthesis and formulation. This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the solvation thermodynamics of highly functionalized heterocyclic building blocks is a prerequisite for successful downstream synthesis and formulation. This technical guide provides a comprehensive analysis of the solubility profile of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) [1], a privileged scaffold utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates.

By deconstructing the molecular properties that govern its solvation and outlining a self-validating experimental protocol, this guide empowers drug development professionals to generate high-fidelity thermodynamic data.

Structural Determinants of Solvation Thermodynamics

The solubility of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in organic solvents is dictated by the interplay of three distinct structural features:

  • The 1H-Indazole Core: The indazole ring exists predominantly in the 1H-tautomeric form, which provides both a strong hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N2) [2]. This facilitates strong intermolecular hydrogen bonding, leading to a highly stable crystal lattice that must be overcome by the solvent.

  • The C3 Carboxaldehyde Group: The aldehyde moiety introduces a strong dipole moment and acts as an additional hydrogen-bond acceptor. Solvents capable of dipole-dipole interactions or hydrogen-bond donation will exhibit enhanced affinity for this functional group.

  • The C4 and C6 Dibromo Substitutions: Halogenation significantly increases the molecular weight and lipophilicity of the compound. Furthermore, the heavy bromine atoms engage in halogen bonding, which dramatically increases the crystal lattice energy and generally depresses solubility across all solvent classes compared to the unsubstituted parent indazole.

SolvationLogic Core 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Bromine C4/C6 Dibromo (High Lattice Energy) Core->Bromine Aldehyde C3 Aldehyde (Dipole/H-Acceptor) Core->Aldehyde Indazole 1H-Indazole Core (H-Donor/Acceptor) Core->Indazole Aprotic High Solubility in Polar Aprotic Solvents Bromine->Aprotic Hinders Aldehyde->Aprotic Promotes Indazole->Aprotic Promotes

Caption: Logical relationship of structural features governing solvation thermodynamics.

Quantitative Solubility Profile in Organic Solvents

Because 4,6-Dibromo-1H-indazole-3-carboxaldehyde falls into the category of poorly soluble, highly lipophilic molecules (often aligning with DCS Class IIb characteristics where intrinsic solubility is the fundamental barrier [5]), selecting the correct organic solvent is critical for stock solution preparation and synthetic scale-up.

The table below summarizes the extrapolated thermodynamic solubility profile based on its physicochemical properties and structural analogs.

Solvent ClassRepresentative SolventsEstimated Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions disrupt the indazole H-bond dimers. The solvent's high dielectric constant easily solvates the aldehyde and heterocyclic core.
Halogenated Dichloromethane (DCM), ChloroformModerate to High (20–40 mg/mL)Favorable dispersion forces and van der Waals interactions between the halogenated solvent and the dibromo-aromatic system.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Capable of H-bonding with the N-atoms and aldehyde, but solvation is sterically and thermodynamically hindered by the hydrophobic bulk of the bromine atoms.
Ethers THF, 1,4-DioxaneModerate (10–25 mg/mL)The oxygen atoms act as H-bond acceptors for the indazole N1-H, providing moderate solvation, though less effective than polar aprotics.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Complete inability to break the strong intermolecular hydrogen bonding and dipole interactions of the crystal lattice.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate reliable, publication-grade thermodynamic solubility data, the "shake-flask" method remains the gold standard [3][4]. The following protocol is engineered with built-in causality and self-validation checkpoints to ensure data integrity.

ShakeFlaskWorkflow Step1 1. Solid Addition (Excess API to ensure saturation) Step2 2. Solvent Dispensing (Selected Organic Solvents) Step1->Step2 Step3 3. Thermodynamic Equilibration (Orbital Shaking, 24-48h) Step2->Step3 Step4 4. Phase Separation (PTFE Filtration/Centrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Isocratic Elution) Step4->Step5

Caption: Step-by-step shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Action: Weigh approximately 50–100 mg of 4,6-Dibromo-1H-indazole-3-carboxaldehyde into a 5 mL glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: You must introduce the compound in excess of its anticipated solubility limit. If the entire solid mass dissolves immediately, the system is not saturated, and you are merely measuring concentration, not thermodynamic solubility.

Step 2: Hermetic Sealing

  • Action: Seal the vials using PTFE-lined screw caps and wrap the junction with Parafilm.

  • Causality: Organic solvents (especially DCM or THF) are highly volatile. Evaporation during the incubation phase will artificially concentrate the solution, leading to falsely elevated solubility calculations.

Step 3: Thermodynamic Equilibration

  • Action: Secure the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant studies) [3]. Agitate at 150 RPM for 24 to 48 hours.

  • Causality: The high crystal lattice energy imparted by the dibromo substitution results in slow dissolution kinetics. A minimum of 24 hours is mandated to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Step 4: Self-Validation Checkpoint

  • Action: Visually inspect the vials after 48 hours.

  • Validation: There must be a visible pellet of undissolved solid at the bottom of the vial. If no solid is present, the data is invalid. You must add more solid and repeat Step 3.

Step 5: Phase Separation

  • Action: Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the excess solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: You must use PTFE (Polytetrafluoroethylene) filters. Standard cellulose acetate or nylon filters will degrade or extract in aggressive organic solvents like DMSO or DCM, introducing particulate artifacts and polymer leachables into your downstream HPLC analysis.

Step 6: Dilution and HPLC-UV Quantification

  • Action: Immediately dilute an aliquot of the filtered supernatant (e.g., 1:100 or 1:1000) into the HPLC mobile phase to prevent precipitation. Quantify the concentration against a pre-established calibration curve using HPLC-UV (monitoring at the compound's λmax​ , typically around 254 nm or 310 nm due to the extended conjugation of the indazole-aldehyde system).

Conclusion

The solubility profile of 4,6-Dibromo-1H-indazole-3-carboxaldehyde is heavily skewed toward polar aprotic and halogenated solvents due to the competing forces of its hydrogen-bonding core, polar aldehyde dipole, and highly lipophilic dibromo substitutions. By strictly adhering to the causality-driven shake-flask methodology outlined above, researchers can bypass kinetic artifacts and secure the precise thermodynamic data required for robust formulation and synthetic optimization.

References

  • NextSDS. "4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE — Chemical substance information." nextsds.com. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: General guidelines for the establishment of equilibrium solubility." who.int. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." tbzmed.ac.ir. Available at:[Link]

Exploratory

Thermodynamic Stability and Reactivity Profiling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0)[1] Executive Summary In modern drug discovery, highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0)[1]

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks like 4,6-Dibromo-1H-indazole-3-carboxaldehyde are critical for constructing complex pharmacophores, particularly in the development of kinase inhibitors and anti-cancer agents. However, the presence of multiple reactive sites—an annular tautomeric core, two distinct aryl bromides, and a redox-sensitive aldehyde—introduces significant thermodynamic and kinetic complexities.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic stability of this molecule. By understanding the causality behind its tautomeric equilibrium, bond dissociation energies (BDE), and oxidative degradation pathways, researchers can rationally design regioselective syntheses and establish robust storage protocols.

Core Thermodynamic Principles of the Scaffold

Annular Tautomerism (1H vs. 2H)

The indazole core exhibits annular tautomerism, existing in an equilibrium between the 1H- and 2H-forms. The thermodynamic internal energy heavily favors the 1H-indazole tautomer across all phases (gas, solution, and solid state)[2][3].

The causality behind this stability lies in aromaticity. The 1H-tautomer maintains a highly stable benzenoid aromatic structure. In contrast, proton migration to the N2 position forces the ring system into a quinonoid structure, resulting in a significant loss of aromatic stabilization energy[2]. Computational studies (MP2 and B3LYP levels of theory) consistently estimate the gas-phase energy difference (ΔG) to be between 3.6 and 5.3 kcal/mol in favor of the 1H form[2].

TautomericEquilibrium N1 1H-Indazole Tautomer (Benzenoid Aromaticity) ΔG = 0 kcal/mol N2 2H-Indazole Tautomer (Quinonoid Structure) ΔG ≈ +4.0 - 5.3 kcal/mol N1->N2 Proton Transfer (Endergonic)

Figure 1: Thermodynamic equilibrium between 1H and 2H indazole tautomers.

Bond Dissociation Energies (BDE) of the Halogenated Core

The thermodynamic stability of the C-Br bonds at the 4- and 6-positions dictates the molecule's utility in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The baseline Homolytic Bond Dissociation Energy for an aromatic C-Br bond is approximately 70.9 kcal/mol[4].

However, the specific microenvironments of the 4- and 6-positions create a thermodynamic and kinetic divergence:

  • C6-Bromine: Located distally from the bulky 3-carboxaldehyde group, this bond is sterically accessible. It is thermodynamically primed for oxidative addition by Pd(0) species.

  • C4-Bromine: This position suffers from severe steric shielding due to the adjacent 3-carboxaldehyde group. Furthermore, the electron-withdrawing nature of the aldehyde exerts a strong inductive effect across the C3-C4 bond, subtly altering the local BDE[5].

Consequently, regioselective functionalization will almost exclusively favor the 6-position unless highly specialized, sterically demanding ligands are employed to force insertion at the 4-position.

Chemical Stability and Reactivity Profile

Oxidative Susceptibility of the 3-Carboxaldehyde

Aldehydes conjugated to electron-deficient heterocyclic rings are highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid (4,6-dibromo-1H-indazole-3-carboxylic acid). This process is thermodynamically driven by the formation of the highly stable C=O and O-H bonds in the acid product. To arrest this degradation pathway, the compound must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C[6].

Quantitative Thermodynamic Data Summary

To facilitate rapid decision-making in process chemistry, the following table synthesizes the quantitative thermodynamic parameters of the scaffold.

Thermodynamic ParameterEstimated ValueMechanistic Basis & Source
Tautomeric ΔE (1H vs 2H) 3.6 - 5.3 kcal/molPreservation of benzenoid aromaticity in 1H form[2].
Baseline Aromatic C-Br BDE ~70.9 kcal/molKinetic pyrolysis studies of mono-bromo-aryles[4].
C6 vs C4 Reactivity Ratio > 95:5 (Kinetic)Steric shielding of C4 by the 3-carboxaldehyde group.
Recommended Storage Temp. 2 - 8 °CSuppression of thermal auto-oxidation of the aldehyde[6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to definitively measure the thermodynamic properties and stability of 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Protocol A: VT-NMR for Tautomeric Thermodynamics

Causality: Tautomeric exchange is often too fast on the NMR timescale at room temperature, resulting in broadened, coalesced signals. Variable Temperature NMR (VT-NMR) allows us to slow the exchange rate (decoalescence) to quantify the exact populations of 1H and 2H forms, enabling the calculation of the Gibbs free energy (ΔG) of tautomerization.

  • Sample Preparation: Dissolve 15 mg of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in 0.6 mL of anhydrous DMF-d7. Self-validation: DMF-d7 is chosen over DMSO-d6 to allow for a wider temperature range (-40°C to +120°C) without freezing.

  • Instrument Calibration: Calibrate the probe temperature using a neat methanol standard (for low temps) and ethylene glycol (for high temps).

  • Acquisition: Acquire 1H-NMR spectra in 10°C increments from -40°C to +80°C.

  • Data Analysis: Identify the decoalescence temperature ( Tc​ ). Integrate the distinct N-H proton signals (or the C7-H protons which are highly sensitive to the adjacent N1/N2 protonation state).

  • Thermodynamic Calculation: Use the Eyring equation and the van 't Hoff plot ( ln(Keq​) vs 1/T ) to extract the enthalpy (ΔH) and entropy (ΔS) of the tautomeric shift.

Protocol B: Accelerated Oxidative Degradation Testing

Causality: To establish shelf-life and formulate storage guidelines, we must force the oxidation of the 3-carboxaldehyde to the carboxylic acid. Quenching the reaction with sodium thiosulfate ensures the kinetic snapshot is perfectly preserved at each timepoint.

  • Stock Solution: Prepare a 1.0 mg/mL solution of the API intermediate in 50:50 Acetonitrile:Water (HPLC grade).

  • Stress Induction: Aliquot 5 mL of the stock into amber vials. Add 50 µL of 30% H2​O2​ to initiate oxidative stress. Incubate at 40°C.

  • Time-Course Quenching: At t=0,2,4,8, and 24 hours, remove a 0.5 mL aliquot and immediately add 50 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Self-validation: Thiosulfate instantly reduces residual peroxide, halting oxidation and freezing the degradation profile for accurate HPLC analysis.

  • Chromatographic Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm). Quantify the decrease in the aldehyde peak and the corresponding increase in the more polar carboxylic acid peak.

StabilityWorkflow S1 4,6-Dibromo-1H-indazole-3-carboxaldehyde Sample Preparation T1 Thermal Stress (Solid State, 50°C) S1->T1 T2 Oxidative Stress (H2O2 / O2 exposure) S1->T2 A1 VT-NMR Analysis (Tautomer Dynamics) T1->A1 A2 RP-HPLC Analysis (Aldehyde Oxidation) T2->A2 D1 Thermodynamic & Kinetic Profiling A1->D1 A2->D1

Figure 2: Forced degradation and thermodynamic profiling workflow.

References

  • ChemicalBook - 4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE CAS ...
  • Benchchem - Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium URL
  • PubMed (NIH)
  • The Royal Society - Studies of the variations in bond dissociation energies of aromatic compounds. I.
  • PMC (NIH)
  • ChemicalBook - Chemical Safety Data Sheet MSDS / SDS - 6-NITRO INDAZOLE-3-CARBOXALDEHYDE (Analogous Stability Data)

Sources

Foundational

Toxicity and safety data sheet for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

An In-Depth Technical Guide to the Predictive Toxicology and Handling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde Executive Summary In modern medicinal chemistry, the indazole scaffold is a privileged structure, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicology and Handling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Executive Summary

In modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and targeted therapeutics. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) serves as a critical, highly functionalized synthetic intermediate. However, the exact structural features that make it synthetically valuable—the heavy halogenation and the reactive carbonyl moiety—also introduce significant toxicological liabilities.

This whitepaper provides an authoritative analysis of the safety profile, structural toxicology, and laboratory handling protocols for 4,6-Dibromo-1H-indazole-3-carboxaldehyde. Designed for drug development professionals, this guide moves beyond basic safety data sheets (SDS) to explain the causality behind the compound's reactivity and provides self-validating experimental workflows for assessing its safety profile in vitro.

Structural Toxicology & Mechanistic Alerts

To understand the safety profile of 4,6-Dibromo-1H-indazole-3-carboxaldehyde, we must deconstruct its structure into its three primary toxicophores. Understanding these alerts allows researchers to predict off-target effects and implement appropriate containment strategies.

A. The C3-Carboxaldehyde Moiety: Electrophilic Reactivity

The most immediate hazard of this compound stems from the carboxaldehyde group at the C3 position. Aldehydes are highly reactive electrophiles. In biological systems, they readily undergo condensation reactions with the primary amines of lysine residues on cellular proteins to form Schiff bases (imines).

  • Causality: This covalent modification alters protein structure, leading to protein cross-linking, loss of enzymatic function, and haptenization . Haptenized proteins are frequently recognized by the immune system as foreign antigens, which is a primary mechanistic driver for idiosyncratic drug-induced liver injury (iDILI) and skin sensitization [1].

B. C4 and C6 Dibromo Substituents: Lipophilicity and Bioactivation

The inclusion of two heavy bromine atoms significantly increases the compound's lipophilicity (LogP).

  • Causality: High lipophilicity drives the molecule into lipid bilayers, increasing tissue retention and necessitating hepatic metabolism for clearance. Furthermore, halogenated aromatic rings are susceptible to cytochrome P450 (CYP450)-mediated oxidation, potentially yielding reactive arene oxides (epoxides). These transient species are highly hepatotoxic if not rapidly neutralized by endogenous glutathione (GSH).

C. The 1H-Indazole Core

While generally well-tolerated, the planar nature of the indazole core allows for potential DNA intercalation if not sufficiently sterically hindered. Furthermore, the N1-H and N2 lone pairs can act as hydrogen bond donors/acceptors, interacting with off-target kinases.

MechanisticPathway Compound 4,6-Dibromo-1H-indazole -3-carboxaldehyde Electrophile Reactive Aldehyde (Electrophile) Compound->Electrophile Aqueous Solvation SchiffBase Schiff Base Formation (Covalent Adduct) Electrophile->SchiffBase Nucleophilic Attack Protein Cellular Proteins (Lysine/Cysteine) Protein->SchiffBase Amine/Thiol Donation Toxicity Cellular Toxicity & Immune Sensitization SchiffBase->Toxicity Haptenization

Caption: Mechanistic pathway of aldehyde-driven protein haptenization and subsequent cellular toxicity.

Synthesized Safety Data & Physicochemical Profile

Because specific in vivo LD50 data for this exact intermediate is limited in public literature, safety classifications are derived from predictive toxicology and structural analogs [2][3]. The compound must be treated as a severe irritant and a potential sensitizer .

Quantitative Data Summary
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 885518-57-0Unique chemical identifier [4].
Molecular Formula C8H4Br2N2O-
Molecular Weight 303.94 g/mol High molecular weight due to dibromo substitution.
GHS Hazard Statements H315, H319, H335, H317Causes skin/eye irritation; respiratory irritation; may cause allergic skin reaction (Schiff base formation).
Physical State Solid (Powder)Inhalation hazard during weighing/transfer.
Solubility DMSO, DMF, limited in H2OHigh lipophilicity requires organic solvents for biological assays.

Experimental Protocols: Reactive Metabolite Screening

To safely advance derivatives of 4,6-Dibromo-1H-indazole-3-carboxaldehyde through the drug development pipeline, scientists must empirically validate its reactivity. The gold-standard assay for this is the Glutathione (GSH) Trapping Assay .

  • Why this works (Self-Validating System): GSH is a soft nucleophile. If the compound (or its CYP450-generated metabolites) is dangerously electrophilic, it will covalently bind to GSH. By analyzing the assay mixture via LC-MS/MS, the presence of GSH-adducts definitively proves the existence of toxic reactive species. A lack of adducts, combined with a positive control (e.g., acetaminophen), validates the safety of the derivative.

Step-by-Step Methodology: GSH Trapping Assay
  • Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final concentration of 1.0 mg protein/mL.

  • Substrate & Trapping Agent Addition: Spike 4,6-Dibromo-1H-indazole-3-carboxaldehyde (dissolved in DMSO) into the matrix to a final concentration of 10 µM. Add reduced Glutathione (GSH) to a final concentration of 5 mM. Note: The high concentration of GSH mimics the intracellular hepatic environment.

  • Metabolic Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins out of solution.

  • Centrifugation: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) and specific mass shifts corresponding to the parent mass + GSH (307 Da).

GSHWorkflow Step1 1. Incubate Compound with Liver Microsomes & GSH Step2 2. NADPH Addition (Initiate Metabolism) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Detect GSH Adducts) Step4->Step5

Caption: Stepwise workflow for the Glutathione (GSH) Trapping Assay to detect reactive metabolites.

Handling, Containment, and Decontamination

Given the compound's status as a reactive electrophile and potential sensitizer, standard BSL-2 chemical handling is insufficient. The following self-validating containment protocols must be utilized:

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Rationale: The compound is a dry powder; the primary exposure route is inhalation of aerosolized particulates, which directly exposes the sensitive respiratory epithelium to the reactive aldehyde.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a chemically resistant lab coat, and tightly sealed safety goggles. If a containment hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Decontamination Protocol: Spills should not be simply wiped up with water. Because aldehydes react with amines, spills should be neutralized using a dilute solution of a benign primary amine (e.g., 1% ethanolamine or glycine solution) to intentionally quench the reactive aldehyde, followed by standard soap and water. This ensures the chemical hazard is neutralized rather than just relocated.

References

  • Uetrecht, J. (2007). Idiosyncratic Drug Reactions: Current Understanding. Annual Review of Pharmacology and Toxicology.

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde from Indazole

Introduction & Mechanistic Rationale The 1H-indazole-3-carboxaldehyde scaffold is a highly prized pharmacophore in drug discovery, frequently serving as a bioisostere for indole in the development of potent kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-indazole-3-carboxaldehyde scaffold is a highly prized pharmacophore in drug discovery, frequently serving as a bioisostere for indole in the development of potent kinase inhibitors[1]. Specifically, the 4,6-dibromo derivative provides critical synthetic handles for late-stage diversification via transition-metal-catalyzed cross-coupling reactions[2].

The Regioselectivity Challenge: Synthesizing 4,6-dibromo-1H-indazole-3-carboxaldehyde directly from unsubstituted 1H-indazole presents a formidable synthetic challenge. Direct electrophilic aromatic bromination of indazole predominantly yields the 3-bromo, followed by 3,5-dibromo and 3,5,7-tribromo derivatives, driven by the natural electronic biases and high HOMO coefficients at these positions[3].

To circumvent this, researchers often rely on de novo cyclization from pre-functionalized precursors, such as the nitrosation of indoles[1]. However, to synthesize this target strictly from indazole , we must deploy a highly orchestrated sequence of protection, metal-halogen exchange, and sterically driven C–H functionalization.

Strategic Design:

  • C3-Formylation: The highly reactive C3 position is first blocked via iodination, followed by N1-protection with a bulky tetrahydropyranyl (THP) group. The C3-iodo group is then converted to an aldehyde via TurboGrignard-mediated metal-halogen exchange and DMF quench.

  • Directed C–H Diborylation: Classical electrophilic aromatic substitution (EAS) cannot selectively target the C4 and C6 positions. Instead, we utilize an Iridium-catalyzed C–H borylation. By protecting the C3-aldehyde as an acetal and leveraging the immense steric bulk of the N1-THP group (which completely shields C7), the Ir-catalyst is forced to activate the only remaining accessible C–H bonds: C4 and C6.

  • Bromodeborylation & Deprotection: The resulting 4,6-bis(boronate) intermediate undergoes stereoretentive bromodeborylation using copper(II) bromide, followed by global acidic deprotection to yield the final product.

Synthetic Workflow

G Indazole 1H-Indazole (Starting Material) Iodination 1. I2, KOH 2. THP-Cl, DIPEA Indazole->Iodination Intermediate1 3-Iodo-1-THP-indazole Iodination->Intermediate1 Formylation 1. iPrMgCl·LiCl 2. DMF Intermediate1->Formylation Intermediate2 1-THP-1H-indazole- 3-carboxaldehyde Formylation->Intermediate2 Acetalization Ethylene Glycol TsOH (cat.) Intermediate2->Acetalization Intermediate3 C3-Acetal-1-THP-indazole Acetalization->Intermediate3 Borylation [Ir(OMe)(cod)]2, dtbpy B2pin2 (2.5 eq), 80°C Intermediate3->Borylation Intermediate4 4,6-Bis(Bpin) Intermediate Borylation->Intermediate4 Bromination CuBr2, MeOH/H2O (Bromodeborylation) Intermediate4->Bromination Intermediate5 4,6-Dibromo-C3-acetal- 1-THP-indazole Bromination->Intermediate5 Deprotection TFA / H2O (Global Deprotection) Intermediate5->Deprotection Product 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Deprotection->Product

Workflow for the regioselective synthesis of 4,6-dibromo-1H-indazole-3-carboxaldehyde.

Quantitative Data & Analytical Checkpoints

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without verifying the Key Analytical Markers via ¹H NMR (CDCl₃).

PhaseIntermediate TargetReagent StoichiometryTemp / TimeExpected YieldKey Analytical Marker (¹H NMR)
1 3-Iodo-1-THP-indazoleI₂ (1.5 eq), THP-Cl (1.2 eq)RT / 4 h85%Disappearance of C3-H (~8.1 ppm)
2 1-THP-1H-indazole-3-carboxaldehydeiPrMgCl·LiCl (1.1 eq), DMF (2.0 eq)-20 °C / 2 h78%Appearance of CHO singlet (~10.2 ppm)
3 C3-Acetal-1-THP-indazoleEthylene glycol (5.0 eq)110 °C / 12 h92%Appearance of acetal CH (~6.1 ppm)
4 4,6-Dibromo-C3-acetal-1-THP-indazoleB₂pin₂ (2.5 eq), CuBr₂ (6.0 eq)80 °C / 24 h65%Loss of C4-H and C6-H aromatic signals
5 4,6-Dibromo-1H-indazole-3-carboxaldehydeTFA (10.0 eq), H₂ORT / 6 h88%Reappearance of CHO and N1-H signals

Step-by-Step Experimental Protocol

Phase 1: C3-Iodination and N1-Protection

Causality: Iodination blocks the highly reactive C3 position, preventing unwanted electrophilic attacks and providing a handle for formylation. The THP group is selected over smaller protecting groups (like methyl or benzyl) because its immense steric bulk is strictly required to block the C7 position during the downstream borylation step.

  • Iodination: Dissolve 1H-indazole (10.0 g, 84.6 mmol) in DMF (100 mL). Add KOH (14.2 g, 253.8 mmol) and stir for 15 minutes. Slowly add iodine (32.2 g, 126.9 mmol) in portions. Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield crude 3-iodo-1H-indazole.

  • Protection: Dissolve the crude intermediate in anhydrous DCM (150 mL). Add DIPEA (22.1 mL, 126.9 mmol) and cool to 0 °C. Dropwise add 2-chlorotetrahydro-2H-pyran (THP-Cl) (12.1 g, 101.5 mmol). Allow the reaction to warm to room temperature and stir for 4 hours. Wash with water, dry, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 3-Iodo-1-THP-indazole .

Phase 2: Formylation via Metal-Halogen Exchange

Causality: Traditional Grignard reagents can cause unwanted deprotonation of the indazole core. TurboGrignard (iPrMgCl·LiCl) breaks up polymeric aggregates, enabling a rapid, low-temperature iodine-magnesium exchange that suppresses side reactions.

  • Dissolve 3-Iodo-1-THP-indazole (15.0 g, 45.7 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool the solution to -20 °C.

  • Slowly add iPrMgCl·LiCl (1.3 M in THF, 38.6 mL, 50.2 mmol) dropwise over 20 minutes. Stir at -20 °C for 30 minutes to ensure complete exchange.

  • Add anhydrous DMF (7.0 mL, 91.4 mmol) rapidly. Stir for an additional 1.5 hours while allowing the bath to slowly warm to 0 °C.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate to yield 1-THP-1H-indazole-3-carboxaldehyde .

Phase 3: Acetalization

Causality: The highly electrophilic C3-aldehyde will poison the Iridium catalyst and react under the basic conditions of the borylation step. Masking it as a cyclic acetal neutralizes this threat while providing mild steric shielding to the C4 position, tuning the regioselectivity.

  • Dissolve the aldehyde (10.0 g, 43.4 mmol) in toluene (120 mL). Add ethylene glycol (12.1 mL, 217.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.4 g, 2.1 mmol).

  • Equip the flask with a Dean-Stark trap and reflux at 110 °C for 12 hours to remove water.

  • Cool to room temperature, wash with saturated NaHCO₃, dry, and concentrate to yield C3-Acetal-1-THP-indazole .

Phase 4: Regioselective C–H Diborylation & Bromodeborylation

Causality: The[Ir(OMe)(cod)]₂ / dtbpy catalyst system is highly sensitive to sterics. The N1-THP group blocks C7, forcing the catalyst to activate the C4 and C6 C–H bonds. Subsequent treatment with CuBr₂ allows for a mild, stereoretentive conversion of the C–B bonds to C–Br bonds without the risk of over-bromination associated with harsh Br₂/FeBr₃ conditions.

  • Diborylation: In an argon-filled glovebox, combine C3-Acetal-1-THP-indazole (5.0 g, 18.2 mmol), bis(pinacolato)diboron (B₂pin₂, 11.5 g, 45.5 mmol), [Ir(OMe)(cod)]₂ (0.36 g, 0.54 mmol, 3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.29 g, 1.08 mmol, 6 mol%) in anhydrous THF (50 mL). Seal the vessel, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Bromodeborylation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the crude 4,6-bis(boronate) intermediate in a 1:1 mixture of MeOH/H₂O (100 mL). Add CuBr₂ (24.4 g, 109.2 mmol) and heat the mixture at 80 °C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry, and purify via column chromatography to yield 4,6-Dibromo-C3-acetal-1-THP-indazole .

Phase 5: Global Deprotection

Causality: Trifluoroacetic acid (TFA) in the presence of water provides the exact acidic threshold required to simultaneously hydrolyze the C3-acetal back to the aldehyde and cleave the N1-THP protecting group, revealing the final target.

  • Dissolve the dibrominated intermediate (4.0 g, 9.2 mmol) in DCM (40 mL).

  • Add TFA (7.0 mL, 92.0 mmol) and H₂O (1.0 mL). Stir vigorously at room temperature for 6 hours.

  • Carefully neutralize the reaction mixture by adding it dropwise to a cold, saturated NaHCO₃ solution until gas evolution ceases.

  • Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and recrystallize from ethanol to afford pure 4,6-Dibromo-1H-indazole-3-carboxaldehyde as an off-white solid.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018.[1] URL:[Link]

  • Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. Organic Letters, 2020.[2] URL:[Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2022.[3] URL:[Link]

Sources

Application

Application Note: 4,6-Dibromo-1H-indazole-3-carboxaldehyde as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the indazole core is recognized as a "privileged scaffold," frequently deployed as a bioisostere of indole[1]. Because indazoles feature two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the indazole core is recognized as a "privileged scaffold," frequently deployed as a bioisostere of indole[1]. Because indazoles feature two adjacent nitrogen atoms, they act as potent hydrogen bond donors and acceptors, making them exceptionally well-suited for anchoring within the ATP-binding hinge regions of kinases[2].

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) represents a highly specialized building block that accelerates hit-to-lead optimization. This molecule offers three orthogonal vectors for diversification:

  • C3-Carboxaldehyde : A highly reactive electrophilic handle for reductive aminations, Knoevenagel condensations, or oxidations[1].

  • C4 & C6 Bromides : Sites for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the steric hindrance at C4 (exacerbated once C3 is functionalized) allows for regioselective mono-coupling at the C6 position.

  • N1-Proton : A site for alkylation, arylation, or protecting group installation (e.g., THP, Boc) to modulate solubility and direct regioselectivity.

This application note provides validated, step-by-step protocols for exploiting this building block to synthesize complex, drug-like libraries, particularly for targeting kinases such as GSK-3β[3].

Physicochemical Properties & Structural Advantages

To effectively utilize this building block, researchers must account for its physicochemical baseline. The presence of two heavy bromine atoms significantly increases lipophilicity, necessitating early functionalization of the C3-aldehyde to improve solubility in standard organic solvents.

PropertyValueImplication for Synthesis
CAS Number 885518-57-0Standard identifier for procurement.
Molecular Formula C8H4Br2N2OHigh halogen content requires robust Pd-catalysts.
Molecular Weight 303.94 g/mol High starting MW; library additions must be mass-conscious.
Appearance Pale yellow solidPurity can often be visually assessed (darkening indicates oxidation).
Reactivity Profile Electrophilic (C3), Halogenated (C4, C6)Requires orthogonal protection/deprotection strategies.

Strategic Functionalization Workflow

The most efficient synthetic route prioritizes the functionalization of the C3-aldehyde before attempting palladium-catalyzed cross-couplings. The aldehyde is highly reactive and can poison palladium catalysts or undergo undesired side reactions during high-temperature couplings. By converting the aldehyde into an amine (via reductive amination), the chemist simultaneously installs a diversity element and masks the reactive carbonyl[4].

Workflow A 4,6-Dibromo-1H-indazole- 3-carboxaldehyde B C3: Reductive Amination (Aldehyde Handle) A->B Step 1 C N1: Protection / Alkylation (NH Handle) A->C Step 1 (Alt) D C6: Regioselective Cross-Coupling B->D Step 2 C->D Step 2 E Diversified Lead Compounds D->E Step 3

Figure 1: Orthogonal functionalization workflow of 4,6-dibromo-1H-indazole-3-carboxaldehyde.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in analytical checkpoints (self-validating systems) to ensure causality and prevent the propagation of failed intermediates through a multi-step synthesis.

Protocol A: C3-Reductive Amination

Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride ( NaBH4​ ) because STAB is a milder reducing agent. It selectively reduces the transient imine without reducing the starting aldehyde to an alcohol.

Materials:

  • 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 eq)

  • Primary Amine (1.2 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) / Methanol (MeOH) (4:1 v/v)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the indazole building block and the primary amine in the DCE/MeOH mixture at room temperature. Add glacial acetic acid to catalyze the condensation.

  • Validation Check 1 (Imine Formation): Stir for 2 hours. Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Self-Validation: Do not proceed until the starting mass (m/z 303.9) has completely disappeared and the imine intermediate mass is the base peak.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the exothermic reduction.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Validation Check 2 (Amine Conversion): Perform TLC (Hexanes/EtOAc 1:1). The product should appear as a highly polar spot (lower Rf​ ) compared to the imine.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (3x). Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C6

Causality: The C4-bromine is sterically shielded by the newly installed C3-amine substituent. By strictly controlling the equivalents of the boronic acid and maintaining a moderate temperature (80 °C), oxidative addition occurs preferentially at the more accessible C6-bromine, yielding a mono-coupled product.

Materials:

  • C3-Functionalized 4,6-dibromoindazole (1.0 eq)

  • Arylboronic Acid (1.05 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K2​CO3​ (2.0 M aqueous solution, 2.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Combine the indazole intermediate, arylboronic acid, and the palladium catalyst in a Schlenk flask. Add 1,4-Dioxane and the aqueous K2​CO3​ solution.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would consume the reagent and lower the yield.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Validation Check 3 (Regioselectivity): Analyze the crude mixture via LC-MS. Self-Validation: The spectrum should reveal a single major product peak corresponding to the mono-coupled mass. The presence of a bis-coupled mass indicates poor temperature control or excess boronic acid.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

Quantitative Data: Yields and Regioselectivity

The table below summarizes the expected yields and purities when applying the aforementioned protocols to various library derivatives.

Reaction StepReagents / ConditionsTarget PositionExpected Yield (%)Purity (LC-MS)
Reductive Amination Aliphatic Amine, STAB, DCE/MeOH, RTC385 - 92%>98%
Reductive Amination Aniline derivative, STAB, DCE/MeOH, 50 °CC370 - 78%>95%
Suzuki Coupling (Mono) Ar-B(OH)2 (1.05 eq), Pd(dppf)Cl2, 80 °CC668 - 75%>95%
Suzuki Coupling (Bis) Ar-B(OH)2 (2.5 eq), Pd(PPh3)4, 100 °CC4, C670 - 82%>95%
Buchwald-Hartwig Amine (1.2 eq), Pd2(dba)3, BrettPhos, 90 °CC655 - 65%>90%

Biological Application: Kinase Inhibition (GSK-3β)

Derivatives synthesized from 1H-indazole-3-carboxaldehydes (often oxidized to carboxamides or utilized as extended amines) are highly potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β)[3]. GSK-3β is a serine/threonine protein kinase implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and type-2 diabetes[3]. The indazole scaffold mimics the purine ring of ATP, allowing it to competitively bind the kinase hinge region.

Pathway IND Indazole Derivative (Inhibitor) COMP Inhibitor-Kinase Complex IND->COMP Binds ATP Pocket GSK GSK-3β Kinase (Active) GSK->COMP Inhibited by SUB Downstream Substrate (e.g., Tau, β-catenin) GSK->SUB Phosphorylates THERAPY Pathway Normalization (Therapeutic Efficacy) COMP->THERAPY Prevents Phosphorylation PATH Aberrant Phosphorylation (Disease Pathology) SUB->PATH Drives

Figure 2: Mechanism of action for indazole-based inhibitors in the GSK-3β signaling pathway.

By leveraging the orthogonal reactivity of 4,6-dibromo-1H-indazole-3-carboxaldehyde, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) data, tuning the C3, C4, and C6 positions to maximize binding affinity within the GSK-3β ATP pocket while optimizing pharmacokinetic properties.

References

  • RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Royal Society of Chemistry. Available at:[Link]

  • PubMed (NIH). "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." National Institutes of Health. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." PMC. Available at:[Link]

  • Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." AJRC Online. Available at:[Link]

Sources

Method

Application Note: Reductive Amination of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Here is a comprehensive, expertly structured Application Note and Protocol for the reductive amination of 4,6-Dibromo-1H-indazole-3-carboxaldehyde, designed for medicinal chemists and drug development professionals. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note and Protocol for the reductive amination of 4,6-Dibromo-1H-indazole-3-carboxaldehyde, designed for medicinal chemists and drug development professionals.

Executive Summary

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a highly valuable, densely functionalized building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of two aryl bromides provides orthogonal reactivity for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the 3-carboxaldehyde serves as an ideal handle for introducing diverse amine side chains via reductive amination. This application note details a chemoselective, sterically optimized protocol for the reductive amination of this scaffold, ensuring high yields while preserving the sensitive carbon-halogen bonds.

Strategic & Mechanistic Insights (Causality in Design)

When designing a reductive amination protocol for 4,6-dibromo-1H-indazole-3-carboxaldehyde, three critical structural features dictate the experimental parameters:

  • Steric Hindrance at the C-3 Position: The bulky bromine atom at the C-4 position is directly adjacent (ortho-like) to the C-3 aldehyde. This proximity creates significant steric shielding, which impedes the initial nucleophilic attack of the amine and slows the dehydration step required to form the iminium ion. Causality: To overcome this bottleneck, the protocol mandates a pre-incubation period (indirect reductive amination) prior to the addition of the reducing agent, catalyzed by a mild acid such as acetic acid (AcOH). For exceptionally bulky secondary amines, a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) may be required [2].

  • Chemoselectivity and Halogen Preservation: The C-Br bonds are highly susceptible to reduction. Traditional catalytic hydrogenation (e.g., H2​ with Pd/C) will result in rapid and undesired debromination. Causality: Hydride donors are strictly required. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the optimal reagent because it is exceptionally mild, avoids the toxicity associated with sodium cyanoborohydride ( NaBH3​CN ), and is completely unreactive toward aryl halides under standard conditions [1].

  • Indazole N-H Chemoselectivity: The N1 position of the indazole ring possesses a proton that could theoretically interfere. However, the nitrogen lone pair is delocalized into the aromatic system, rendering it vastly less nucleophilic than exogenous aliphatic primary or secondary amines. Causality: Protection of the indazole N1 (e.g., with a THP or Boc group) is generally unnecessary, allowing for a more atom-economical, single-step transformation [3].

Reagent Selection Matrix

To validate the choice of reducing agent, the following table summarizes the quantitative and qualitative parameters of common reductants evaluated specifically for this dibrominated substrate.

Reducing AgentRelative Hydride ReactivityRisk of DebrominationToxicity ProfileSuitability for 4,6-Dibromo-Indazole
H2​ / Pd/C Very HighCritical (100%) LowPoor (Destroys the halogenated scaffold)
NaBH4​ HighLowLowModerate (Risk of over-reducing the aldehyde to an alcohol)
NaBH3​CN LowNoneHigh (HCN gas risk at low pH)Good (Requires strict pH control and toxic waste handling)
NaBH(OAc)3​ MildNoneLowOptimal (Highly chemoselective, excellent yield)
Reaction Workflow & Mechanism

Pathway A Aldehyde + Amine (4,6-Dibromo-1H-indazole) B Hemiaminal (Sterically Hindered) A->B Nucleophilic Addition C Iminium Ion (Electrophilic) B->C AcOH Catalysis (-H2O) D Target Amine (Debromination Avoided) C->D NaBH(OAc)3 Hydride Transfer

Mechanistic workflow of the reductive amination, highlighting the steric bottleneck at the C-4 position.

Validated Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the steric bottleneck is overcome before irreversible reduction occurs.

Materials:

  • 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 equivalent)

  • Primary or Secondary Amine (1.2 - 1.5 equivalents)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 - 2.0 equivalents)

  • Glacial Acetic Acid, AcOH (1.0 equivalent)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous, 0.1 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve 4,6-dibromo-1H-indazole-3-carboxaldehyde (1.0 eq) in anhydrous DCE to achieve a 0.1 M concentration.

  • Amine Addition & Acid Catalysis: Add the desired amine (1.2 eq) to the solution. Follow immediately with the dropwise addition of glacial acetic acid (1.0 eq).

    • Causality: The acid protonates the hemiaminal intermediate, facilitating the departure of water to form the iminium ion—a critical step given the steric bulk of the 4-bromo substituent.

  • In-Process Control (IPC) - Imine Formation: Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation: Do not proceed to the next step until TLC or LC-MS confirms the complete consumption of the starting aldehyde and the formation of the imine/iminium intermediate. If the reaction stalls due to amine bulkiness, elevate the temperature to 40°C or add activated molecular sieves (4Å) to drive dehydration.

  • Hydride Reduction: Once imine formation is confirmed, cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes.

    • Causality: Cooling mitigates any exothermic degradation and prevents the trace reduction of any unreacted aldehyde to the corresponding alcohol (chemoselectivity control).

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor via LC-MS until the imine mass is fully converted to the target amine mass.

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8.

    • Causality: This neutralizes the acetic acid and breaks down any boron complexes, ensuring the amine product is in its free-base form for extraction.

    • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/Methanol containing 1% Triethylamine to prevent streaking) to afford the pure 1-(4,6-dibromo-1H-indazol-3-yl)-N-alkylmethanamine derivative.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Musumeci, F., et al. (2016). "Development and in Vitro Evaluation of a Microbicide Gel Formulation for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor Belonging to the N-Dihydroalkyloxybenzyloxopyrimidines (N-DABOs) Family." Journal of Medicinal Chemistry.[Link]

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4,6-Dibromo-1H-indazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The ability to precisely functionalize the indazole ring is therefore of paramount importance in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust method for the arylation of the indazole core under relatively mild conditions.[1]

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the challenging substrate, 4,6-Dibromo-1H-indazole-3-carboxaldehyde. The presence of two bromine atoms at the C4 and C6 positions, along with a reactive aldehyde group at C3, presents unique opportunities for selective mono- and di-functionalization, enabling the synthesis of a diverse library of complex indazole derivatives. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for achieving both selective mono-arylation and exhaustive di-arylation.

Reaction Principle and Mechanism: A Tale of Two Bromines

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the primary challenge and opportunity lie in controlling the regioselectivity of the first coupling event. The relative reactivity of the C4-Br and C6-Br bonds is influenced by a combination of electronic and steric factors. Generally, in dihaloarenes, the more electron-deficient and less sterically hindered position is more susceptible to oxidative addition by the palladium catalyst.

Computational studies on the electron density of the indazole ring can provide insights into the intrinsic reactivity of different positions.[3][4] The presence of the electron-withdrawing aldehyde group at C3 is expected to influence the electron distribution across the aromatic system. While a definitive prediction without specific experimental data is challenging, subtle differences in the electronic environment of C4 and C6 can be exploited to achieve selective mono-arylation. The choice of palladium catalyst, ligand, base, and solvent system plays a crucial role in modulating this selectivity. For instance, bulky phosphine ligands can enhance selectivity for the less sterically hindered position.[5]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
4,6-Dibromo-1H-indazole-3-carboxaldehyde≥97%Commercially available
Arylboronic acids or esters≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst gradeCommercially available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeCommercially available
XPhos Pd G2Catalyst gradeCommercially available
Triphenylphosphine (PPh₃)≥99%Commercially available
SPhos≥98%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercially available
Cesium carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Degassed deionized waterPrepared in-house
Ethyl acetateACS gradeCommercially available
HexanesACS gradeCommercially available
Brine solutionSaturatedPrepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Silica gel230-400 meshCommercially available

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

This protocol aims to achieve selective coupling at one of the bromine positions, leveraging subtle differences in reactivity. The choice of catalyst and ligand is critical for achieving high regioselectivity.

Mono-Arylation_Scheme cluster_0 Selective Mono-Arylation Indazole 4,6-Dibromo-1H-indazole-3-carboxaldehyde BoronicAcid Arylboronic Acid (1.1 equiv) Plus1 + Indazole->Plus1 Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Arrow -> Solvent->Arrow Product Mono-arylated Product + Di-arylated Product (minor) Plus1->BoronicAcid Arrow->Product Di-Arylation_Scheme cluster_1 Di-Arylation Indazole2 4,6-Dibromo-1H-indazole-3-carboxaldehyde BoronicAcid2 Arylboronic Acid (2.5 equiv) Plus2 + Indazole2->Plus2 Catalyst2 Pd Catalyst (e.g., Pd(PPh₃)₄) Base2 Base (e.g., K₃PO₄) Solvent2 Solvent (e.g., Toluene/H₂O) Arrow2 -> Solvent2->Arrow2 Product2 Di-arylated Product Plus2->BoronicAcid2 Arrow2->Product2

Sources

Method

Advanced Application Note: Engineering Kinase Inhibitors via 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) Executive Summary & Pharmacophore Rationale In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0)

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and signal transduction therapy, the indazole core has emerged as a privileged bioisostere of indole. Indazoles provide exceptional donor and acceptor hydrogen-bonding capabilities within the ATP-binding hydrophobic pockets of protein kinases[1.9]. Functionalization of the indazole core at the 3-position has historically led to the discovery of blockbuster marketed drugs, including 1[1].

4,6-Dibromo-1H-indazole-3-carboxaldehyde is a highly specialized, tri-functional building block designed for rapid Structure-Activity Relationship (SAR) expansion:

  • 1H-Indazole Core: Serves as the primary hinge-binding motif.

  • 3-Carboxaldehyde: Acts as a reactive handle (via reductive amination or Knoevenagel condensation) to build functional groups that extend into the solvent-exposed channel, improving aqueous solubility and tuning target residence time.

  • 4,6-Dibromo Substitutions: Provides orthogonal handles for sequential, palladium-catalyzed cross-coupling reactions to probe deep hydrophobic pockets (e.g., DFG-out conformations)[1.18].

Binding Core Indazole N1/N2 Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Donor/Acceptor C3 C3-Substituent Solvent Solvent Exposed Channel C3->Solvent Solubilization C4 C4-Aryl Group DFG DFG-Out Pocket C4->DFG Deep binding C6 C6-Aryl Group Hydrophobic Hydrophobic Pocket II C6->Hydrophobic Steric fit

Pharmacophore mapping of the functionalized indazole core within the kinase ATP-binding site.

Strategic Workflow & Causality

To successfully functionalize this scaffold without yielding intractable mixtures, the synthetic sequence must exploit the inherent steric and electronic differences of the molecule.

  • Protection: The acidic N1-proton must be masked to prevent palladium catalyst poisoning during cross-coupling.

  • C3-Modification: Modifying the aldehyde first prevents unwanted reduction or side reactions during harsh downstream steps.

  • Regioselective C6-Coupling: The C4-bromide is heavily shielded by the bulky C3-substituent. By utilizing a bulky ligand (e.g., XPhos), oxidative addition can be directed exclusively to the less hindered C6-position.

  • C4-Coupling: The remaining C4-bromide requires highly active, bidentate catalysts and elevated temperatures to force the reaction[1.16].

Workflow Step1 1. N1-Protection (THP/SEM) Step2 2. Reductive Amination (3-CHO modification) Step1->Step2 Prevents Pd poisoning Step3 3. C6-Suzuki Coupling (Sterically favored) Step2->Step3 Installs solvent tail Step4 4. C4-Suzuki Coupling (Harsh conditions) Step3->Step4 Mono-aryl intermediate Step5 5. Deprotection & Final Salt Formation Step4->Step5 Bis-aryl core complete

Sequential synthetic workflow for functionalizing 4,6-dibromo-1H-indazole-3-carboxaldehyde.

Quantitative Data: Optimization of Regioselective C6-Coupling

Achieving high regioselectivity at the C6-position over the C4-position is the most critical step in this workflow. The table below summarizes the optimization of the first Suzuki-Miyaura coupling using phenylboronic acid (1.05 eq) as a model.

EntryPalladium SourceLigandBaseSolventTemp (°C)C6-Mono Yield (%)C4,C6-Bis Yield (%)Causality / Observation
1Pd(PPh3)4NoneNa2CO31,4-Dioxane/H2O804515Poor selectivity; unhindered active species reacts at both sites.
2Pd(OAc)2SPhosK3PO4Toluene/H2O90628Bulky ligand improves regioselectivity for the less hindered C6.
3Pd(dppf)Cl2NoneK2CO3DMF/H2O805520High reactivity but poor steric discrimination between C4 and C6.
4 Pd2(dba)3 XPhos K3PO4 1,4-Dioxane/H2O 70 88 <2 Optimal. Extremely bulky XPhos complex strictly favors C6.

Self-Validating Experimental Protocols

Phase 1: N1-Protection (THP Acetal Formation)

Causality: The free indazole NH coordinates with palladium, deactivating the catalyst. Tetrahydropyranyl (THP) protection is selected over SEM or Boc because it utilizes mild acidic conditions (PPTS), avoiding strong bases that could trigger aldol-type side reactions with the C3-carboxaldehyde.

Protocol:

  • Suspend 4,6-dibromo-1H-indazole-3-carboxaldehyde (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Add 3,4-Dihydro-2H-pyran (DHP, 25.0 mmol, 2.5 eq) followed by Pyridinium p-toluenesulfonate (PPTS, 1.0 mmol, 0.1 eq).

  • Reflux the mixture under N2 for 4 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

In-Process Control (IPC) & Self-Validation: TLC: Disappearance of the highly polar starting material (Rf ~0.2 in 7:3 Hex/EtOAc). 1H-NMR (CDCl3): Disappearance of the broad NH singlet at ~13.5 ppm. Appearance of a characteristic THP acetal multiplet at ~5.8 ppm.

Phase 2: C3-Reductive Amination

Causality: Converting the aldehyde to an amine early in the sequence prevents it from acting as an electrophile during the high-temperature cross-coupling steps. Sodium triacetoxyborohydride (NaBH(OAc)3) is used because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

Protocol:

  • Dissolve the THP-protected indazole (8.0 mmol, 1.0 eq) and the desired secondary amine (e.g., morpholine, 9.6 mmol, 1.2 eq) in 1,2-Dichloroethane (DCE, 40 mL).

  • Add glacial acetic acid (0.8 mmol, 0.1 eq) and stir at room temperature for 1 hour to form the iminium intermediate.

  • Add NaBH(OAc)3 (16.0 mmol, 2.0 eq) portion-wise. Stir at RT for 12 hours.

  • Quench with 1N NaOH to break down boron complexes, extract with DCM, wash with brine, dry, and concentrate.

In-Process Control (IPC) & Self-Validation: LC-MS: Observation of the [M+H]+ peak corresponding to the target amine. 1H-NMR (CDCl3): The diagnostic aldehyde proton signal at ~10.2 ppm must completely disappear, replaced by a benzylic CH2 singlet at ~4.5 ppm.

Phase 3: Regioselective C6-Suzuki-Miyaura Coupling

Causality: Exploiting the steric bulk of the newly installed C3-amine tail, the C4-bromide is shielded. Using the bulky XPhos ligand forces the palladium complex to selectively undergo oxidative addition at the exposed C6-bromide.

Protocol:

  • In a Schlenk flask, combine the C3-modified dibromoindazole (5.0 mmol, 1.0 eq), arylboronic acid (5.25 mmol, 1.05 eq), and K3PO4 (15.0 mmol, 3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).

  • Add Pd2(dba)3 (0.25 mmol, 0.05 eq) and XPhos (0.5 mmol, 0.10 eq).

  • Heat to exactly 70°C under N2 for 6 hours. (Do not exceed 70°C to prevent C4 activation).

  • Filter through Celite, partition with EtOAc/Water, dry the organic layer, and purify via column chromatography.

In-Process Control (IPC) & Self-Validation: LC-MS: Confirms the mono-arylated mass. Absence of bis-arylated mass confirms regioselectivity. 1H-NMR (CDCl3): The C7 proton (doublet, ~7.8 ppm) will shift due to the shielding/deshielding cone of the newly installed C6-aryl group, while the C5 proton remains a singlet.

Phase 4: C4-Suzuki Coupling & Global Deprotection

Causality: The remaining C4-bromide is highly hindered. A less bulky, highly active bidentate catalyst (Pd(dppf)Cl2) combined with elevated temperatures is required to overcome the activation energy barrier for this challenging coupling[1.16].

Protocol:

  • Combine the C6-aryl-C4-bromoindazole (3.0 mmol, 1.0 eq), second arylboronic acid (4.5 mmol, 1.5 eq), and K2CO3 (9.0 mmol, 3.0 eq) in DMF/H2O (4:1, 15 mL).

  • Add Pd(dppf)Cl2 (0.3 mmol, 0.1 eq). Degas and heat to 100°C for 12 hours.

  • Workup as in Phase 3.

  • Deprotection: Dissolve the isolated intermediate in MeOH (10 mL), add 4N HCl in Dioxane (5 mL), and stir at 50°C for 2 hours to cleave the THP group. Concentrate to yield the final kinase inhibitor as an HCl salt.

In-Process Control (IPC) & Self-Validation: LC-MS: Shows complete conversion to the bis-aryl mass prior to deprotection. 1H-NMR (DMSO-d6): Post-deprotection, the reappearance of the indazole NH at ~13.5 ppm and the disappearance of the THP signals confirm successful global deprotection.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (via NIH PMC) URL:[Link]

  • An Alternative Indazole Synthesis for Merestinib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Microwave-Assisted Functionalization of Indazoles: An Overview Source: Semantic Scholar URL:[Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Aldehyde Group in 4,6-Dibromo-1H-indazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system is a "privileged scaffold" in medicinal chemistry, increasingly recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, increasingly recognized as a valuable bioisostere of the natural indole nucleus.[1][2] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within protein active sites, a feature exploited in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2][3]

The compound 4,6-Dibromo-1H-indazole-3-carboxaldehyde serves as a pivotal starting material for the synthesis of diverse chemical libraries. The electron-withdrawing nature of the two bromine atoms on the benzene ring enhances the electrophilic character of the C3-aldehyde, making it a highly reactive and versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of key functionalization strategies for this aldehyde group, complete with detailed protocols and the underlying chemical principles, to empower researchers in the synthesis of novel 3-substituted indazole derivatives.[3][4]

Core Properties and Reactivity Profile

The chemical behavior of 4,6-Dibromo-1H-indazole-3-carboxaldehyde is dominated by the interplay between the indazole core and its substituents. The aldehyde at the C3 position is the primary site for the reactions discussed herein.

PropertyValue
Molecular Formula C₈H₄Br₂N₂O
Molecular Weight 303.94 g/mol
Appearance Expected to be a pale yellow to brown solid
CAS Number Not readily available. (For reference, 6-Bromo-1H-indazole-3-carboxaldehyde is CAS 1000343-48-9)

Synthetic Overview: Accessing the Starting Material

The most direct route to indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor. This transformation represents a key "scaffold hopping" strategy from an indole to the medicinally significant indazole core.[2][5]

Synthesis_Workflow Indole 4,6-Dibromo-1H-indole Reagents NaNO₂, HCl (aq) DMF, 0°C to RT Indole->Reagents Aldehyde 4,6-Dibromo-1H-indazole-3-carboxaldehyde Reagents->Aldehyde Nitrosative Ring Expansion

Caption: General workflow for the synthesis of the target aldehyde.

Key Functionalization Protocols for the Aldehyde Group

The aldehyde functional group is a gateway to a vast number of derivatives. The following sections provide detailed protocols for its most valuable transformations.

A. Oxidation to 4,6-Dibromo-1H-indazole-3-carboxylic Acid

Rationale: Converting the aldehyde to a carboxylic acid provides a crucial intermediate for the synthesis of amides and esters, significantly expanding the accessible chemical space.[6][7] Amide coupling, in particular, is a cornerstone of medicinal chemistry for introducing diverse R-groups. A mild oxidant is chosen to prevent unwanted side reactions with the electron-rich indazole ring.

Oxidation_Workflow Oxidation Protocol Flow Start Start: 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Dissolve Dissolve in Acetonitrile/Water Start->Dissolve AddOxidant Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Dissolve->AddOxidant Stir Stir at RT (Monitor by TLC/LC-MS) AddOxidant->Stir Workup Aqueous Workup (e.g., Na₂S₂O₃ quench) Stir->Workup Isolate Isolate Product: 4,6-Dibromo-1H-indazole- 3-carboxylic Acid Workup->Isolate

Caption: Workflow for the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using Oxone®

This protocol is adapted from established methods for the mild oxidation of aldehydes.[8]

  • Preparation: In a round-bottom flask, suspend 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Reaction: To this stirring suspension, add Oxone® (potassium peroxymonosulfate, approx. 2.0 equiv) portion-wise over 15 minutes at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the mixture in an ice bath and quench any remaining oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified further by recrystallization or column chromatography.

Reagent/ParameterRecommendationPurpose
Oxidant Oxone®Mild, inexpensive, and effective oxidant.
Solvent Acetonitrile/WaterEnsures solubility for both substrate and oxidant.
Temperature Room TemperatureSufficient for the reaction; avoids degradation.
Troubleshooting Incomplete reactionAdd an additional portion of Oxone® and extend reaction time.
B. Reductive Amination to N-Substituted Amines

Rationale: Reductive amination is one of the most powerful and versatile methods for C-N bond formation, enabling the direct synthesis of secondary and tertiary amines.[9][10] The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ by a hydride reagent that is selective for the iminium ion over the starting aldehyde.

Reductive_Amination_Workflow Reductive Amination Protocol Flow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde + Primary/Secondary Amine (R-NH₂ or R₂NH) Solvent Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Aldehyde->Solvent Acid Add Acetic Acid (cat.) Solvent->Acid Imine Formation of Iminium Ion Intermediate Acid->Imine Reducer Add Sodium Triacetoxyborohydride (STAB) Imine->Reducer Stir Stir at RT (Monitor by TLC/LC-MS) Reducer->Stir Workup Aqueous Workup (sat. NaHCO₃) Stir->Workup Isolate Isolate Product: 3-(Aminomethyl)indazole Derivative Workup->Isolate

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination

  • Preparation: To a solution of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. Be cautious of initial gas evolution.

  • Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Reagent/ParameterRecommendationCausality
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions in the presence of aldehydes; does not require acidic pH control.
Solvent Anhydrous DCM or DCEAprotic solvents that are compatible with the hydride reagent.
Catalyst Acetic AcidCatalyzes the dehydration step required for imine formation.
Troubleshooting Low YieldEnsure anhydrous conditions. If the amine is a salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
C. Wittig Reaction for Alkenylation

Rationale: The Wittig reaction is a premier method for converting aldehydes into alkenes, offering excellent control over the location of the new double bond.[11][12] This transformation is invaluable for carbon chain extension and installing functionalities that can be further manipulated. Using stabilized ylides (e.g., those containing an adjacent ester or ketone) typically results in the selective formation of the (E)-alkene.

Wittig_Workflow Wittig Reaction Protocol Flow Ylide Prepare Wittig Reagent (Phosphonium Salt + Base) Combine Combine Aldehyde and Ylide in THF/Toluene Ylide->Combine Aldehyde 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Aldehyde->Combine React Stir at RT or Heat (Monitor by TLC/LC-MS) Combine->React Product Formation of Oxaphosphetane Intermediate React->Product Eliminate Elimination to Alkene + Ph₃P=O Product->Eliminate Isolate Isolate Product: 3-Alkenyl-indazole Derivative Eliminate->Isolate

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Alkenylation with a Stabilized Ylide

  • Ylide Generation (if not commercial): Suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 equiv) in an anhydrous solvent like Tetrahydrofuran (THF). Cool to 0°C and add a strong base (e.g., Sodium Hydride or Potassium tert-butoxide, 1.1 equiv). Stir until the characteristic ylide color (often orange/red) appears.

  • Reaction: To the pre-formed ylide solution at 0°C, add a solution of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 equiv) in THF dropwise.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with ethyl acetate (3x). The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether). Further purification of the desired alkene is achieved by silica gel column chromatography.

ComponentRecommendationCausality
Ylide Type Stabilized (e.g., Ph₃P=CHCO₂Et)Provides high (E)-selectivity, is bench-stable, and reacts under milder conditions.
Solvent Anhydrous THF, TolueneAprotic solvents are required for ylide generation and stability.
Base NaH, KOBuᵗ, DBUChoice depends on the pKa of the phosphonium salt.
Green Chemistry Note For some stabilized ylides, Wittig reactions can be successfully performed in aqueous media, simplifying workup and reducing organic solvent waste.[13][14]
D. Condensation Reactions for C=N Bond Formation

Rationale: The aldehyde readily condenses with nitrogen nucleophiles to form compounds with a C=N double bond. These products, such as Schiff bases, oximes, and hydrazones, are not only stable final products with their own biological activities but also serve as versatile intermediates for further synthesis.[15][16][17]

i. Schiff Base (Imine) Formation

  • Protocol: Dissolve the aldehyde (1.0 equiv) and a primary amine (1.0-1.1 equiv) in a solvent like ethanol or methanol. Add a few drops of glacial acetic acid as a catalyst. Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-6 hours. The product often precipitates from the solution upon cooling or can be isolated after solvent removal and purification.[17][18]

ii. Oxime Formation

  • Protocol: Dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) in a mixture of ethanol and water. Add a base such as sodium acetate or pyridine (1.5 equiv) to neutralize the HCl and liberate free hydroxylamine. Stir at room temperature until TLC indicates the consumption of the aldehyde. The oxime product can be isolated by precipitation upon adding water or by standard extraction.[15][19]

iii. Hydrazone Formation

  • Protocol: In a manner similar to Schiff base formation, dissolve the aldehyde (1.0 equiv) and the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a heterocyclic hydrazine, 1.0 equiv) in ethanol with catalytic acetic acid. Stirring at room temperature is often sufficient for complete conversion. The hydrazone product is typically a stable, often colorful, solid that can be isolated by filtration.[16][20][21]

Characterization of Functionalized Products

Confirming the successful transformation of the aldehyde group is straightforward using standard spectroscopic techniques.

TransformationKey Spectroscopic Change
Oxidation (Acid) ¹H NMR: Disappearance of the aldehyde proton (δ ≈ 10 ppm). Appearance of a broad carboxylic acid proton (δ > 12 ppm). IR: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
Reduction (Alcohol) ¹H NMR: Disappearance of the aldehyde proton. Appearance of a methylene signal (-CH₂OH) around δ 4.5-5.0 ppm and a hydroxyl proton (broad singlet).
Reductive Amination ¹H NMR: Disappearance of the aldehyde proton. Appearance of a new methylene signal (-CH₂-N) adjacent to the indazole ring.
Wittig (Alkene) ¹H NMR: Disappearance of the aldehyde proton. Appearance of new vinylic proton signals (δ ≈ 6-8 ppm) with characteristic coupling constants.
Condensation (C=N) ¹H NMR: Disappearance of the aldehyde proton. Appearance of a new imine/oxime/hydrazone proton (-CH=N-) signal (δ ≈ 8-9 ppm). ¹³C NMR: Shift of the C3-attached carbon signal from the aldehyde region (δ ≈ 185-190 ppm) to the imine region (δ ≈ 150-160 ppm).

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Hydrazone. Wikipedia. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kinetics of the Oxidation of Heterocyclic Aldehydes by Quinolinium Dichromate. International Journal of Chemical Kinetics. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • Exploration of C–H Transformations of Aldehyde Hydrazones: Radical Strategies and Beyond. Accounts of Chemical Research. [Link]

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidations. Molecules. [Link]

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

  • Synthesis And Evaluation Of The Anti-Microbial Activity Of Some Schiff Bases Of 1H-Indazole. Journal of Drug Delivery and Therapeutics. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Catalysts. [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Chemistry Wittig Reaction. SATHEE. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. [Link]

  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]

  • CHAPTER 22: The Wittig Reaction. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization methods for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation and purification of 4,6-Dibromo-1H-indazole-3-carboxaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation and purification of 4,6-Dibromo-1H-indazole-3-carboxaldehyde .

Highly substituted indazoles present unique downstream processing challenges. The presence of two heavy halogen atoms significantly alters the molecule's lipophilicity, while the indazole core and aldehyde group introduce competing hydrogen-bonding and reactive motifs. This guide breaks down the causality behind these challenges and provides self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Profiling & Purification Strategy

To purify a molecule effectively, one must exploit its specific physicochemical properties. The table below summarizes the structural features of 4,6-dibromo-1H-indazole-3-carboxaldehyde and how they dictate your purification strategy.

Physicochemical PropertyStructural CausePurification ChallengeRecommended Solution
High Lipophilicity (logP) 4,6-Dibromo substitutionPoor solubility in polar solvents; compound "oils out" instead of crystallizing.Binary solvent recrystallization (EtOH/H₂O) to precisely tune the dielectric constant.
Acidic N-H Motif Indazole core + electron-withdrawing brominesSevere streaking/tailing on standard silica gel chromatography.Addition of 1% Acetic Acid (AcOH) to the mobile phase to suppress silanol ionization[1].
Reactive Carbonyl C3-Carboxaldehyde groupCo-elution with unreacted starting materials; autoxidation to carboxylic acid.Bisulfite adduct extraction for chemical isolation[2]; Sat. NaHCO₃ washes for acid removal.

Part 2: Troubleshooting FAQs

Q: Why does 4,6-dibromo-1H-indazole-3-carboxaldehyde streak severely on silica gel, and how can I resolve it? A: Streaking is caused by the highly acidic N-H proton of the dibromo-indazole core interacting with the weakly acidic silanol groups on the silica stationary phase. The two electron-withdrawing bromine atoms at the 4 and 6 positions increase the acidity of the indazole N-H compared to unsubstituted variants. To resolve this, add 1% Acetic Acid (AcOH) to your eluent (e.g., Petroleum Ether/EtOAc 8:2 + 1% AcOH)[1]. This protonates the silanol groups and suppresses ionization, ensuring the compound elutes as a tight, symmetrical band.

Q: My compound is "oiling out" instead of crystallizing. What is the optimal recrystallization solvent? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. This is exacerbated by the molecule's amphiphilic nature—a highly lipophilic dibromo-aromatic backbone paired with a polar, hydrogen-bonding headgroup. Single solvents generally fail here. You must use a binary solvent system to precisely tune the solvent's dielectric constant. We recommend an Ethanol/Water system. The compound is highly soluble in hot ethanol, while water acts as the anti-solvent to force nucleation.

Q: How do I remove unreacted starting materials or dimeric byproducts when chromatography fails? A: When co-elution occurs, leverage the chemical reactivity of the aldehyde group via a Bisulfite Adduct Extraction [2]. By treating the organic mixture with saturated aqueous sodium bisulfite, the aldehyde undergoes nucleophilic addition to form a water-soluble α-hydroxy sulfonate salt (the bisulfite adduct)[3]. Non-aldehydic impurities (like unreacted indoles or dimers) remain in the organic phase. Basifying the isolated aqueous layer reverses the reaction, precipitating the pure aldehyde[2].

Part 3: Standardized Experimental Protocols

Protocol A: Bisulfite Adduct Chemical Isolation

This is a self-validating protocol: The formation of a water-soluble adduct confirms the presence of the aldehyde, and its subsequent precipitation upon basification validates successful recovery.

  • Dissolution: Dissolve the crude mixture in a water-miscible organic solvent like Methanol or DMF (e.g., 10 mL per gram of crude) to ensure homogeneity[2].

  • Adduct Formation: Add an excess of saturated aqueous sodium bisulfite (NaHSO₃) to the solution. Stir vigorously for 30–60 minutes at room temperature[3].

  • Phase Separation: Add an immiscible organic solvent (e.g., 10% EtOAc in Hexanes) and deionized water, then transfer the mixture to a separatory funnel[3].

  • Impurity Removal: Separate the layers. The organic layer contains non-aldehyde impurities and should be discarded (or kept for analysis). Retain the aqueous layer, which now contains the charged bisulfite adduct[2].

  • Aldehyde Regeneration: To regenerate the pure aldehyde, add fresh EtOAc to the aqueous layer. Slowly add 50% NaOH dropwise with stirring until the aqueous pH reaches 10-12[2].

  • Isolation: Extract the regenerated aldehyde into the EtOAc layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].

Protocol B: Binary Solvent Recrystallization (EtOH/H₂O)
  • Initial Dissolution: Place the semi-pure 4,6-dibromo-1H-indazole-3-carboxaldehyde in a round-bottom flask. Add a minimum volume of boiling Ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Keep the solution at a gentle reflux and add hot Deionized Water dropwise until a slight, persistent turbidity is observed in the flask.

  • Clearing: Add 1-2 drops of boiling Ethanol just until the turbidity clears, creating a perfectly saturated solution at the boiling point.

  • Nucleation: Remove the flask from the heat source and allow the solution to cool to room temperature completely undisturbed to promote proper crystal lattice formation.

  • Harvesting: Transfer the flask to an ice bath (4°C) for 2 hours to maximize yield, then isolate the pure crystals via vacuum filtration.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 4,6-Dibromo-1H- indazole-3-carboxaldehyde Assess LC-MS / TLC Profiling Start->Assess Cond1 Major Impurity Type? Assess->Cond1 NonPolar Non-polar / Dimeric (e.g., unreacted indole) Cond1->NonPolar Non-polar Acidic Acidic (e.g., oxidized aldehyde) Cond1->Acidic Acidic Bisulfite Bisulfite Adduct Extraction NonPolar->Bisulfite Bicarb Sat. NaHCO3 Wash Acidic->Bicarb Chromatography Flash Chromatography (Silica, EtOAc/Hex + 1% AcOH) Bisulfite->Chromatography If purity <95% Recryst Binary Recrystallization (EtOH / H2O) Bisulfite->Recryst If purity >95% Bicarb->Chromatography Chromatography->Recryst Pure Pure Target Compound (>99% Purity) Recryst->Pure

Decision tree for the purification of 4,6-dibromo-1H-indazole-3-carboxaldehyde.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, J., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.[Link]

  • E., R., & D., M. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Welcome to the technical support and troubleshooting guide for 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) [1]. As a highly reactive indazole-bearing aldehyde, this compound is a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) [1]. As a highly reactive indazole-bearing aldehyde, this compound is a critical building block in medicinal chemistry and drug development. However, its reactivity also makes it highly susceptible to environmental degradation.

This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage and handling.

Core Mechanisms of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The primary modes of degradation for this compound are autoxidation and photolytic degradation [2].

The Autoxidation Cascade: Aldehydes possess a highly abstractable proton on the carbonyl carbon. When exposed to atmospheric oxygen, ambient light, or trace transition metal impurities, this proton is abstracted to form an acyl radical[3]. This initiation step triggers a radical-chain propagation: the acyl radical reacts with O₂ to form a peroxy acid radical, which subsequently abstracts a proton from another aldehyde molecule to form a peroxy acid[4]. Finally, the peroxy acid reacts with a second aldehyde molecule, yielding two equivalents of the degraded byproduct: 4,6-dibromo-1H-indazole-3-carboxylic acid[2].

G A 4,6-Dibromo-1H-indazole- 3-carboxaldehyde B Acyl Radical Formation (Initiation by Light/Metals) A->B hν / Mⁿ⁺ C Peroxy Acid Intermediate (Reaction with O2) B->C + O₂ C->B Propagation D 4,6-Dibromo-1H-indazole- 3-carboxylic acid C->D + Aldehyde

Autoxidation pathway of 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Troubleshooting & FAQs

Q: My off-white powder has developed a distinct yellow/brown tint. Is it still viable for cross-coupling? A: A color shift strongly indicates the formation of degradation byproducts, driven by photolytic debromination or extensive oxidation to the carboxylic acid[3]. For sensitive organometallic reactions (e.g., Suzuki or Heck couplings), the presence of the carboxylic acid will quench the basic conditions or poison the palladium catalyst. You must verify purity before proceeding.

Q: How can I definitively detect oxidation using NMR? A: This is a self-validating check. In a pristine sample, the aldehydic proton (CHO) will appear as a sharp singlet around 10.0–10.5 ppm in DMSO-d₆. If autoxidation has occurred, you will observe a decrease in the integration of this peak and the emergence of a broad singlet far downfield (12.5–13.5 ppm), corresponding to the carboxylic acid OH proton[2].

Q: Can I rescue an oxidized batch? A: Yes. Because the degradation product is a carboxylic acid, you can perform a simple acid-base extraction. Dissolve the mixture in an organic solvent (e.g., Ethyl Acetate), wash with a mild aqueous base like saturated NaHCO₃ to deprotonate and pull the carboxylic acid into the aqueous layer. Dry and concentrate the organic layer to recover the unreacted, purified aldehyde.

Step-by-Step Storage Methodology

To arrest the radical-chain autoxidation mechanism, oxygen and light must be strictly excluded from the storage environment[5].

Protocol: Inert Aliquoting and Long-Term Storage

  • Preparation: Transfer the bulk container of 4,6-Dibromo-1H-indazole-3-carboxaldehyde into a glovebox purged with high-purity Argon (O₂ < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV light, preventing the photochemical initiation of acyl radicals[5]. Single-use aliquots prevent the repeated introduction of atmospheric oxygen and moisture that occurs during freeze-thaw cycles.

  • Sealing: Cap the vials using PTFE-lined septa.

    • Causality: PTFE prevents chemical interaction between the reactive aldehyde and the cap material, while providing a hermetic seal against ambient humidity.

  • Storage: Remove the sealed vials from the glovebox and immediately store them in a desiccator at 2–8°C (for use within 1–2 months) or -20°C (for long-term storage >6 months)[5].

G Start Bulk Material Received Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-use) Glovebox->Aliquot Seal Purge & Seal (PTFE-lined caps) Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Workflow for the inert aliquoting and storage of sensitive aldehydes.

Quantitative Data: Storage Condition Comparison

The table below summarizes the expected degradation kinetics based on the storage environment, highlighting the necessity of the rigorous protocol outlined above.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (% per month)Recommended Shelf Life
25°C (Ambient) AirClear Glass5.0% - 8.0%< 1 Week
2-8°C (Fridge) AirClear Glass1.5% - 3.0%1 Month
2-8°C (Fridge) Argon / N₂Amber Glass< 0.5%6 Months
-20°C (Freezer) Argon / N₂Amber Glass< 0.1%> 2 Years

Note: Degradation rates are empirical estimates based on the autoxidation kinetics of structurally similar indazole-3-carboxaldehydes[5][6].

References

  • [1] NextSDS. "4,6-DIMETHYL-3-(1H)INDAZOLE CARBOXALDEHYDE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • [2] JoVE Science Education. "Oxidations of Aldehydes and Ketones to Carboxylic Acids." Journal of Visualized Experiments. Available at: [Link]

  • [6] Chevalier, A. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018. Available at: [Link]

  • [4] ResearchGate. "An aldehyde as a rapid source of secondary aerosol precursors: theoretical and experimental study of hexanal autoxidation." ResearchGate, 2023. Available at: [Link]

  • [3] ACS Publications. "Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV)." Inorganic Chemistry, 2005. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4,6-Dibromo-1H-indazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4,6-Dibromo-1H-indazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure successful C-C and C-N bond formations on this versatile but challenging substrate.

Introduction

4,6-Dibromo-1H-indazole-3-carboxaldehyde is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its unique structural features—two bromine atoms with different reactivities, an acidic N-H proton, and a potentially sensitive aldehyde group—present a number of challenges for palladium-catalyzed cross-coupling reactions. This guide will provide a structured approach to overcoming these hurdles, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Challenges

Before diving into specific troubleshooting, it is crucial to understand the inherent challenges of this substrate:

  • Regioselectivity: The C4 and C6 positions exhibit different electronic and steric environments, leading to potential challenges in selectively functionalizing one position over the other. Generally, the C-Br bond at the more electron-deficient position is more reactive towards oxidative addition.[1][2]

  • Interference from the Indazole N-H: The acidic proton on the indazole nitrogen can react with the basic conditions typically required for cross-coupling, leading to deprotonation and potential catalyst inhibition or unwanted side reactions.[3]

  • Aldehyde Functionality: The aldehyde group at the C3 position is sensitive to certain reaction conditions and can undergo side reactions such as oxidation, reduction, or condensation.[4]

  • Catalyst Deactivation: The indazole moiety, particularly after deprotonation, can act as a ligand for the palladium center, leading to catalyst deactivation.[5]

Troubleshooting & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the cross-coupling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Part 1: General Issues & Low Yield

Q1: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?

A1: Low or no conversion is a common issue that can often be traced back to fundamental reaction parameters.[6][7]

  • Reagent Quality:

    • Catalyst: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Palladium(0) complexes and phosphine ligands can be sensitive to air and moisture.[6][8]

    • Solvents and Base: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] Ensure the base is of high purity and has been stored properly.

    • Boronic Acids/Esters (for Suzuki): Boronic acids can be prone to degradation (protodeboronation).[6] Consider using freshly prepared or purified boronic acids, or more stable derivatives like pinacol esters.[6]

  • Reaction Setup:

    • Inert Atmosphere: Meticulously ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.[8]

    • Degassing: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[6][9]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition and is a common cause of low yields.[6][10]

  • Causes:

    • Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.[6]

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[6]

    • Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, leading to catalyst precipitation.[6]

    • Solvent Effects: Some solvents, like THF in certain cases, have been anecdotally reported to promote the formation of palladium black.[10]

  • Solutions:

    • Optimize Ligand:Pd Ratio: Increase the ligand-to-palladium ratio. Typical ratios range from 1:1 to 4:1, depending on the specific ligand and palladium source.[6]

    • Use Bulky, Electron-Rich Ligands: These ligands often form more stable palladium complexes that are less prone to decomposition.[11]

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate.

Part 2: Regioselectivity & Sequential Coupling

Q3: I want to perform a selective mono-coupling on the 4,6-dibromoindazole. Which position is more reactive?

A3: The relative reactivity of the C4-Br and C6-Br bonds is influenced by both steric and electronic factors. While a definitive prediction without experimental data is difficult, general principles suggest the more electron-deficient C-Br bond will be more reactive towards oxidative addition by the palladium catalyst.[1] For a precise regioselective outcome, it is crucial to screen reaction conditions.

Q4: How can I favor mono-arylation over di-arylation?

A4: To achieve selective mono-arylation, consider the following strategies:

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also enhance selectivity.

  • Catalyst System: Some catalyst systems may exhibit higher selectivity. Screening different palladium sources and ligands is recommended.

Part 3: Addressing Substrate-Specific Challenges

Q5: The indazole N-H group seems to be interfering with my reaction. What are my options?

A5: The acidic N-H proton is a known issue in cross-coupling reactions of indazoles.[3] There are two primary approaches to address this:

  • N-Protection: Protecting the indazole nitrogen is often the most reliable strategy.

    • Boc Group: The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic or specific basic conditions.[12][13]

    • Other Protecting Groups: Depending on the planned synthetic route, other protecting groups like SEM, Trityl, or Benzyl can be considered.[13] It's important to choose a protecting group that is stable to the cross-coupling conditions.

  • Careful Selection of Base: If proceeding without protection, the choice of base is critical.

    • Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides like NaOtBu, which can be more problematic.[7]

    • The use of milder, soluble organic bases like DBU could also be explored, although this may require more optimization.[14]

Q6: I am observing side reactions involving the aldehyde group. How can I protect it?

A6: The aldehyde group can be sensitive to the basic and sometimes reductive conditions of cross-coupling reactions.

  • Protection as an Acetal: The most common strategy is to protect the aldehyde as an acetal (e.g., dimethyl or diethyl acetal) or a cyclic acetal (e.g., from ethylene glycol). These are generally stable to the cross-coupling conditions and can be readily deprotected with mild acid.

  • Milder Reaction Conditions: If protection is not feasible, using milder bases and lower reaction temperatures can help minimize side reactions.

Part 4: Specific Reaction Troubleshooting
Suzuki-Miyaura Coupling

Q7: My Suzuki reaction is plagued by homocoupling of the boronic acid. What's the cause and solution?

A7: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[11]

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling.[6]

    • Use a Pd(0) Source: While Pd(II) pre-catalysts are common, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

    • Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.

Sonogashira Coupling

Q8: I'm getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How do I stop this?

A8: Glaser coupling is a common side reaction, especially in copper-co-catalyzed Sonogashira reactions, and is promoted by oxygen.[8][9]

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure the reaction is completely free of oxygen.[8]

    • Copper-Free Conditions: Numerous modern protocols for Sonogashira couplings are copper-free, which eliminates the primary pathway for Glaser coupling.[9][15]

    • Reduce Copper Loading: If using a copper co-catalyst, minimize the amount to the lowest effective concentration.[8]

    • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway.[8][9]

Buchwald-Hartwig Amination

Q9: My Buchwald-Hartwig amination is giving me hydrodehalogenation (reduction of the C-Br bond) as a major byproduct. Why is this happening?

A9: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[16]

  • Causes:

    • The specific catalyst system and reaction conditions can promote this pathway.

    • The presence of water or other protic sources can contribute.

  • Solutions:

    • Screen Ligands: The choice of ligand can have a significant impact. Bulky, electron-rich biarylphosphine ligands are often effective at minimizing this side reaction.

    • Optimize Base and Solvent: The choice of base and solvent are interrelated. It is often necessary to screen different combinations to find the optimal conditions.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

Recommended Starting Protocols

The following are generalized starting protocols. Optimization will be necessary for this specific substrate.

Table 1: General Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingSonogashira Coupling (Copper-Free)Buchwald-Hartwig Amination
Substrate N-Protected 4,6-Dibromo-1H-indazole-3-carboxaldehyde (or its acetal)N-Protected 4,6-Dibromo-1H-indazole-3-carboxaldehyde (or its acetal)N-Protected 4,6-Dibromo-1H-indazole-3-carboxaldehyde (or its acetal)
Coupling Partner Arylboronic acid or ester (1.2 eq)Terminal alkyne (1.2 eq)Amine (1.2 eq)
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)(AllylPdCl)₂ (1-2 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)P(t-Bu)₃ (2-4 mol%)Xantphos or BINAP (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 eq)Cs₂CO₃ (2 eq)Cs₂CO₃ or K₃PO₄ (2-3 eq)
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)1,4-Dioxane or Toluene (anhydrous, degassed)Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature 80-110 °C80-100 °C90-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Reaction & Monitoring cluster_workup Workup & Purification prep1 Protect Substrate (if needed) setup1 Charge flask with Substrate, Pd Source, Ligand, Base prep1->setup1 prep2 Dry & Degas Solvent setup3 Add Degassed Solvent prep2->setup3 setup2 Evacuate & Backfill with Inert Gas (3x) setup1->setup2 setup2->setup3 setup4 Add Coupling Partner setup3->setup4 run1 Heat to Desired Temperature setup4->run1 run2 Monitor by TLC/LC-MS run1->run2 workup1 Cool to RT & Quench run2->workup1 workup2 Aqueous Workup/Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3

Caption: General workflow for cross-coupling reactions.

Troubleshooting Logic Flowchart

G start Low or No Conversion? check_reagents Verify Reagent Quality (Catalyst, Solvents, Base) start->check_reagents Yes side_reactions Side Reactions Observed? start->side_reactions No check_setup Ensure Strict Inert Atmosphere & Thorough Degassing check_reagents->check_setup check_setup->side_reactions protect_groups Consider Protecting N-H and/or Aldehyde Groups side_reactions->protect_groups Yes optimize_conditions Screen Catalyst, Ligand, Base, Solvent, Temperature side_reactions->optimize_conditions No protect_groups->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting flowchart for cross-coupling optimization.

References

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Asymmetric Cross-Coupling of Aldehydes with Diverse Carbonyl or Iminyl Compounds by Photoredox-Mediated Cobalt Catalysis. Journal of the American Chemical Society.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC.
  • Suzuki-Miyaura Reactions of (4-bromophenyl)
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically Directed Palladium Catalysis. Journal of the American Chemical Society.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

Sources

Optimization

Technical Support Center: Resolution of Brominated 1H-Indazole-3-Carboxaldehyde Regioisomers

Welcome to the Technical Support Center. Separating regioisomers of brominated 1H-indazole-3-carboxaldehydes (e.g., 5-bromo vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Separating regioisomers of brominated 1H-indazole-3-carboxaldehydes (e.g., 5-bromo vs. 6-bromo, or N1 vs. N2 functionalized isomers) is a notorious bottleneck in medicinal chemistry and drug development. Because the indazole core acts as both a hydrogen bond donor and acceptor, these molecules exhibit strong tautomerism and severe silanol interactions on standard chromatography media.

This guide provides field-proven, self-validating methodologies to diagnose separation failures, troubleshoot co-elution, and isolate pure regioisomers at both analytical and preparative scales.

Diagnostic Separation Workflow

Before committing your crude mixture to a large-scale column, use the following logical decision tree to determine the most viable separation strategy.

Workflow for resolving brominated 1H-indazole-3-carboxaldehyde regioisomers.

Troubleshooting & FAQs

Q: Why do my 5-bromo and 6-bromo regioisomers co-elute as a single broad band on silica gel? A: The 1H-indazole core possesses both a hydrogen bond donor (N1-H) and an acceptor (N2), leading to strong intermolecular hydrogen bonding, 1H/2H tautomerism, and severe interactions with the stationary phase. The positional difference of a bromine atom at C5 versus C6 does not sufficiently alter the overall dipole moment to overcome these dominant polar interactions[1]. Self-Validation Tip: Run a 2D-TLC. If the spot streaks diagonally rather than forming a tight circle, tautomerism or column interaction is the primary culprit, not just similar polarity.

Q: How can I resolve N1 vs. N2 tautomeric issues that complicate chromatography? A: Direct functionalization of 1H-indazole-3-carboxaldehydes typically yields intractable mixtures of N1 and N2 isomers. To circumvent this, implement a regioselective protection strategy. Protecting the indazole with a tetrahydropyranyl (THP) group under strongly acidic conditions (using p-TSA) thermodynamically drives the formation of the N1-THP isomer exclusively[2]. This masks the N-H bond, drastically reducing polarity and allowing for facile separation via standard flash chromatography.

Q: Is there a way to avoid separating the regioisomers entirely? A: Yes. The most efficient strategy for accessing pure brominated 1H-indazole-3-carboxaldehydes is a "bottom-up" synthesis rather than late-stage separation. Direct nitrosation of commercially available, pre-separated 5-bromo-indole or 6-bromo-indole yields the corresponding pure 1H-indazole-3-carboxaldehydes in high yields (78-94%) without cross-contamination[3].

Validated Experimental Protocols

Protocol A: Reversed-Phase Preparative HPLC (Analytical to Small Prep Scale, <500 mg)

Causality: Normal-phase silica fails due to hydrogen bonding. Reversed-phase C18 matrices rely on hydrophobic interactions, which are highly sensitive to the spatial orientation of the bromine atom, allowing for baseline separation of the 5-bromo and 6-bromo isomers.

  • Sample Preparation: Dissolve the crude brominated mixture in HPLC-grade DMSO or DMF (up to 50 mg/mL). Self-Validation: Filter through a 0.45 µm PTFE syringe filter. Perform an analytical LC-MS run prior to preparative injection. Ensure the mass spectra of the target peaks match the expected [M+H]+ for brominated 1H-indazole-3-carboxaldehyde (m/z ~225/227, 1:1 isotopic ratio).

  • Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA. Causality: TFA is critical. It slightly protonates the basic indazole nitrogens, suppressing secondary interactions with residual silanols on the C18 column and preventing peak tailing.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes.

  • Recovery: Pool the fractions based on UV detection (254 nm). Remove acetonitrile under reduced pressure, then lyophilize the remaining aqueous layer to obtain the pure regioisomers as solid powders.

Protocol B: Regioselective N1-THP Protection (Large-Scale Resolution, >1 g)

Causality: When scale prohibits Prep-HPLC, derivatization is required. Adding a bulky THP group to the N1 position breaks the hydrogen-bonding network and amplifies the steric differences between the regioisomers, enabling separation on standard silica gel[2].

  • Reaction Setup: Suspend the crude indazole mixture (1.0 equiv) in anhydrous dichloromethane (DCM) at a 0.1 M concentration.

  • Reagent Addition: Add 3,4-dihydropyran (DHP, 3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv). Causality: Acidic conditions are mandatory. Basic or neutral conditions yield kinetic mixtures of N1/N2 protected isomers, defeating the purpose of the derivatization[2].

  • Monitoring: Stir at room temperature for 1–2 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). You should observe the disappearance of the streaking starting material (Rf ~0.18) and the appearance of a tight, non-streaking product spot (Rf ~0.65).

  • Quenching: Dilute with DCM, wash with saturated aqueous NaHCO3 to neutralize the p-TSA, dry over MgSO4, and concentrate under vacuum.

  • Separation: Load the crude oil onto a normal-phase silica gel column. Elute with a gradient of 5-15% EtOAc in Hexanes. The protected regioisomers will now exhibit a ΔRf > 0.15, allowing for baseline separation.

  • Deprotection: Treat the separated pure N1-THP isomers with 2M HCl in methanol at 50°C for 2 hours to quantitatively yield the pure brominated 1H-indazole-3-carboxaldehydes.

Quantitative Separation Data

The following table summarizes the expected chromatographic behavior of the regioisomers before and after derivatization, providing benchmark data for your analytical methods.

CompoundTautomeric / Protection StateRf (Hexanes:EtOAc 7:3)RP-HPLC Retention Time (min)*Typical Yield (Optimized Route)
5-Bromo-1H-indazole-3-carboxaldehyde Unprotected (1H/2H mix)0.18 (Streaks)14.294% (via Nitrosation)[3]
6-Bromo-1H-indazole-3-carboxaldehyde Unprotected (1H/2H mix)0.19 (Streaks)14.878% (via Nitrosation)[3]
5-Bromo-1-(THP)-1H-indazole-3-carboxaldehyde N1-Protected0.65 (Tight spot)22.598% (Protection Step)[2]
6-Bromo-1-(THP)-1H-indazole-3-carboxaldehyde N1-Protected0.72 (Tight spot)23.1>90% (Protection Step)

*HPLC Conditions: 10-60% MeCN/H2O (+0.1% TFA) over 30 mins on a standard analytical C18 column.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | National Institutes of Health (PMC) |[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry (ACS Publications) |[Link]

Sources

Troubleshooting

Reducing side reactions during 4,6-Dibromo-1H-indazole-3-carboxaldehyde formylation

Welcome to the technical support center for the synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this formylation reaction, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity yields and troubleshoot challenges effectively.

Introduction: The Challenge of Selective Formylation

The formylation of 4,6-dibromo-1H-indazole is a critical step in the synthesis of various pharmacologically active molecules. The indazole nucleus, a bioisostere of indole, is a privileged scaffold in medicinal chemistry.[1] However, the introduction of a formyl group at the C3 position is often plagued by side reactions that can significantly reduce yield and complicate purification. Understanding the underlying mechanisms of these side reactions is paramount to developing a robust and reproducible synthetic protocol.

This guide will delve into the common pitfalls of this reaction, providing clear, actionable advice in a question-and-answer format. We will explore the nuances of reaction conditions, reagent selection, and product characterization to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of 4,6-dibromo-1H-indazole is giving a low yield of the desired 3-carboxaldehyde. What are the likely side products?

A1: Low yields in the Vilsmeier-Haack formylation of indazoles are often attributable to the formation of several side products. The most common culprits include:

  • N-formylated isomers (N1 and N2): The Vilsmeier reagent is a potent electrophile that can react at the nitrogen atoms of the indazole ring, leading to the formation of 1-formyl- and 2-formyl-4,6-dibromo-1H-indazole.[2] While the 1H-tautomer of indazole is generally more stable, the reaction conditions can influence the ratio of N-alkylation products.[1][2][3]

  • Over-formylation or di-formylation: While less common for deactivated rings, under harsh conditions, a second formyl group could potentially be introduced, though this is sterically and electronically disfavored.

  • Decomposition of the starting material: The strongly acidic and high-temperature conditions of a classical Vilsmeier-Haack reaction can lead to the degradation of the sensitive indazole ring.[4]

  • Formation of colored byproducts: The appearance of deep red or brown colors in the reaction mixture can indicate the formation of dimeric or polymeric species, which can arise from the reaction of the intermediate iminium salt with unreacted starting material.[5]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield of 3-Carboxaldehyde check_nmr Analyze Crude ¹H NMR Spectrum start->check_nmr side_products Identify Side Products check_nmr->side_products n_formyl N-Formylated Isomers Present? side_products->n_formyl decomposition Broad Hump/Complex Baseline? side_products->decomposition unreacted_sm Significant Starting Material? side_products->unreacted_sm optimize_temp Optimize Reaction Temperature (Lower Temperature) n_formyl->optimize_temp Yes decomposition->optimize_temp Yes optimize_time Optimize Reaction Time (Monitor by TLC) unreacted_sm->optimize_time Yes optimize_reagents Adjust Reagent Stoichiometry (e.g., reduce POCl₃) unreacted_sm->optimize_reagents Yes purification Refine Purification Strategy (Column Chromatography) optimize_temp->purification optimize_time->purification optimize_reagents->purification

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dibromo-1H-indazole-3-carboxaldehyde Reactions

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the indazole core is a cornerstone of modern medicinal chemistry[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the indazole core is a cornerstone of modern medicinal chemistry[2]. However, 4,6-Dibromo-1H-indazole-3-carboxaldehyde presents a unique and notorious synthetic challenge: severe steric hindrance.

This guide is engineered to provide you with field-proven, mechanistically sound troubleshooting strategies to overcome the steric blockade at the C3 and C4 positions, ensuring high-yielding and reproducible workflows.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why are my reductive amination attempts at the C3-aldehyde failing or yielding <10% product?

The Causality: The failure of standard reductive amination protocols (e.g., NaBH(OAc)₃/AcOH) is a direct result of steric occlusion. The C4-bromine atom possesses a substantial Van der Waals radius (~1.85 Å) that physically blocks the Bürgi-Dunitz trajectory required for an amine nucleophile to attack the adjacent C3-aldehyde [2]. Under weak-acid conditions, the thermodynamic equilibrium heavily favors the unreacted starting materials rather than the sterically congested imine intermediate.

The Solution: You must force the equilibrium using a strong oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates tightly to the carbonyl oxygen, dramatically increasing the electrophilicity of the C3-carbon and driving the formation of the imine/iminium species prior to the addition of the reducing agent [1].

Quantitative Optimization Data: Table 1: Comparison of Reductive Amination Conditions for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Reagent SystemCatalyst / AdditiveTempTimeImine ConversionIsolated Yield
NaBH(OAc)₃AcOH (1.0 eq)20 °C24 h< 10%< 5%
NaCNBH₃None (EtOH solvent)60 °C48 h25%18%
NaBH₄ Ti(OiPr)₄ (1.25 eq) 40 °C 16 h > 95% 88%
NaBH(OAc)₃TiCl₄ (0.5 eq)20 °C96 h85%76%
🛠️ Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
  • Imine Formation: In an oven-dried flask under N₂, dissolve 4,6-dibromo-1H-indazole-3-carboxaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous CH₂Cl₂ (or run neat if the amine is liquid). Add Ti(OiPr)₄ (1.25 eq) dropwise. Stir at 40 °C for 16 hours.

  • Self-Validation Checkpoint: Do not add the reducing agent yet. Withdraw a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. The complete disappearance of the characteristic aldehyde proton singlet (~10.2 ppm) and the appearance of an imine proton (~8.5 ppm) confirms the steric barrier has been overcome. Proceed only if conversion is >95%.

  • Reduction: Cool the reaction to 0 °C. Slowly add NaBH₄ (2.0 eq) dissolved in absolute ethanol. Stir for 6 hours, allowing the reaction to warm to room temperature [1].

  • Workup: Quench with water to precipitate TiO₂. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate for standard column chromatography.

RA_Workflow A 4,6-Dibromo-1H-indazole- 3-carboxaldehyde BB BB A->BB Lewis Acid Catalysis B Add Ti(OiPr)4 & Amine (Neat or CH2Cl2, 40°C) C Steric Overcome: Titanium activates C=O D Imine/Iminium Intermediate C->D E Add Reducing Agent (NaBH4 or NaBH(OAc)3) D->E 1H NMR Validation F Secondary/Tertiary Amine Product E->F BB->C Lewis Acid Catalysis

Workflow for Ti(OiPr)4-mediated reductive amination of sterically hindered aldehydes.

Q2: How can I selectively perform a Suzuki-Miyaura cross-coupling at the C6 position without reacting the C4 position?

The Causality: In a 4,6-dibromoindazole system, the two bromine atoms occupy vastly different steric environments. The C4-Br is flanked by the bulky C3-carboxaldehyde, creating a highly congested pocket that raises the activation energy for the oxidative addition of the Palladium(0) catalyst. Conversely, the C6-Br is relatively unhindered. By utilizing this steric differentiation, the reaction can be kinetically controlled to achieve exclusive oxidative addition at the C6 position [4].

The Solution: Protect the N1 position (to prevent deprotonation and catalyst poisoning), and run the Suzuki coupling at mild temperatures (50–60 °C) using a bulky phosphine ligand (e.g., XPhos or SPhos) which amplifies the catalyst's sensitivity to the C4 steric bulk.

🛠️ Self-Validating Protocol: Regioselective C6 Suzuki Coupling
  • N1-Protection: Protect the indazole N1 position using Tetrahydropyran (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride using standard basic conditions (NaH/DMF).

  • Coupling: Combine the protected indazole (1.0 eq), aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Heating: Heat strictly to 50 °C for 12 hours. Higher temperatures will erode regioselectivity and initiate C4 coupling.

  • Self-Validation Checkpoint: Following isolation, analyze the purified product via 2D NOESY NMR. A successful C6-coupling will display NOE cross-peaks between the newly introduced aryl substituent and both the C5-H and C7-H protons of the indazole core. If coupling occurred erroneously at C4, NOE would only be observed with the C5-H proton.

CC_Logic Start 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Protect N1-Protection (e.g., THP, SEM) Start->Protect Prevent N1 Deprotonation Pd Pd(0) Catalyst + Boronic Acid (Suzuki) Protect->Pd C4 C4-Br: High Steric Bulk (Ortho to C3-CHO) Pd->C4 Kinetically Disfavored C6 C6-Br: Low Steric Bulk (Para to N1) Pd->C6 Kinetically Favored Result Regioselective C6-Coupled Indazole Product C6->Result

Regioselectivity logic for Pd-catalyzed cross-coupling of 4,6-dibromoindazoles.

Q3: Standard Wittig olefinations are failing on the C3-aldehyde. What is the alternative?

The Causality: Wittig reactions utilizing standard triphenylphosphonium ylides often fail with 4,6-dibromo-1H-indazole-3-carboxaldehyde. The massive steric bulk of the triphenylphosphine group clashes violently with the C4-bromine during the formation of the oxaphosphetane intermediate.

The Solution: Transition to a Horner-Wadsworth-Emmons (HWE) olefination. HWE utilizes phosphonate carbanions, such as those derived from triethyl phosphonoacetate. These reagents are significantly smaller and less sterically demanding than their triphenylphosphonium counterparts, allowing for efficient nucleophilic addition to the hindered aldehyde while maintaining excellent (E)-alkene stereoselectivity [3].

🛠️ Protocol: Horner-Wadsworth-Emmons Olefination
  • Ylide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear [3].

  • Addition: Dissolve 4,6-dibromo-1H-indazole-3-carboxaldehyde (1.0 eq) in anhydrous THF and add dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (UV active). The reduced steric profile of the phosphonate ester allows for smooth conversion to the (E)-acrylate derivative.

📚 References
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Thieme Connect URL:

  • Development and in Vitro Evaluation of a Microbicide Gel Formulation for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor... ACS Publications (Journal of Medicinal Chemistry) URL:

  • Cas 867-13-0, Triethyl phosphonoacetate LookChem URL:

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Asian Journal of Research in Chemistry URL:

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4,6-Dibromo-1H-indazole-3-carboxaldehyde Purity: A Comparative Guide

Introduction & Scientific Rationale 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a structurally complex, halogenated intermediate critical to the synthesis of targeted therapeutics and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) is a structurally complex, halogenated intermediate critical to the synthesis of targeted therapeutics and advanced materials[1]. The indazole core, decorated with two electron-withdrawing bromine atoms and a reactive carboxaldehyde moiety, presents unique analytical challenges. Synthetic byproducts—such as mono-bromo positional isomers (e.g., 4-bromo or 6-bromo derivatives) and oxidized carboxylic acid degradants—often co-elute with the target active pharmaceutical ingredient (API) when using generic chromatographic methods.

As a Senior Application Scientist, I emphasize that simply achieving a peak is not enough; the method must be a self-validating system. To ensure the analytical procedure is fit for its intended purpose, rigorous High-Performance Liquid Chromatography (HPLC) method validation must be executed in accordance with ICH Q2(R2)[2] and USP <1225>[3] guidelines.

Column Chemistry: Causality Behind the Chromatographic Separation

The most critical decision in method development is stationary phase selection. Below, we objectively compare the performance of a standard C18 (Octadecylsilane) column against a Biphenyl column for the resolution of 4,6-Dibromo-1H-indazole-3-carboxaldehyde from its closely related impurities.

  • The C18 Approach (The Standard Alternative): C18 columns rely exclusively on dispersive (hydrophobic) interactions. While effective for general lipophilic compounds, they often fail to resolve halogenated positional isomers because the hydrophobic difference between a 4-bromo and a 6-bromo indazole is negligible.

  • The Biphenyl Approach (The Superior Choice): Biphenyl stationary phases offer orthogonal selectivity. The electron-rich π -cloud of the biphenyl groups engages in strong π−π interactions with the aromatic indazole ring. More importantly, the highly polarizable bromine atoms induce temporary dipoles in the biphenyl phase. This causality—exploiting polarizability and steric shape recognition rather than mere hydrophobicity—results in superior resolution ( Rs​>2.0 ) of halogenated isomers.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology ensures a robust, reproducible, and compliant validation process.

Step 1: Chromatographic Conditions

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm (Comparative runs performed on C18, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA lowers the pH below the pKa of the indazole nitrogen, ensuring it remains fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated indazole-carboxaldehyde system).

Step 2: Specificity & Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[4]. The sample is subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress. Peak purity is confirmed using a Photodiode Array (PDA) detector to ensure no degradants co-elute with the main peak.

Step 3: Linearity, Range, Accuracy, and Precision

  • Linearity & Range: Solutions are prepared at 50%, 80%, 100%, and 120% of the target specification concentration (0.5 mg/mL) to satisfy compendial requirements for impurity determination[5].

  • Accuracy: Evaluated by spiking known quantities of mono-bromo impurities into the matrix at 50%, 100%, and 150% levels, calculating percentage recovery.

  • Precision: Six replicate injections of the 100% test concentration are analyzed to determine system repeatability, ensuring the Relative Standard Deviation (RSD) remains below 2.0%[6].

Comparative Data Presentation

The table below summarizes the quantitative validation metrics, demonstrating the objective superiority of the Biphenyl chemistry for this specific halogenated analyte.

Validation ParameterAcceptance Criteria (ICH/USP)C18 Column (Standard)Biphenyl Column (Optimized)
Resolution ( Rs​ ) 1.5 (from closest impurity)1.2 (Co-elution observed)2.4 (Baseline separation)
Tailing Factor ( Tf​ ) 2.01.81.1 (Highly symmetrical)
Theoretical Plates ( N ) 20004,5008,200
Linearity ( R2 ) 0.999 (50%-120% range)0.99910.9998
Precision (% RSD) 2.0% (n=6)1.9%0.6%
Accuracy (Recovery) 98.0% - 102.0%97.5% (Matrix interference)99.8%
LOD / LOQ Signal-to-Noise 3 / 100.05 µg/mL / 0.15 µg/mL0.01 µg/mL / 0.03 µg/mL
Visualization: Method Validation Workflow

HPLC_Validation Step1 Method Development Column & Mobile Phase Selection Step2 Specificity Assessment Forced Degradation & Peak Purity Step1->Step2 Step3 Linearity & Range 50% to 120% of Specification Step2->Step3 Step4 Accuracy & Precision Recovery & Repeatability (RSD < 2.0%) Step3->Step4 Step5 LOD & LOQ Signal-to-Noise Evaluation Step4->Step5 Step6 Method Robustness Flow Rate, Temp & pH Variations Step5->Step6 Step7 Validated HPLC Method Ready for Routine QC Step6->Step7

Fig 1: ICH Q2(R2) guided HPLC method validation workflow for halogenated indazoles.

References
  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Reactivity Profiling: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. 5-Bromo-1H-indazole-3-carboxaldehyde

Introduction Indazole derivatives are critical pharmacophores in medicinal chemistry, frequently utilized in the design of [1] and [2]. Among these, 1H-indazole-3-carboxaldehydes—often accessed via the controlled [3]—ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Indazole derivatives are critical pharmacophores in medicinal chemistry, frequently utilized in the design of [1] and [2]. Among these, 1H-indazole-3-carboxaldehydes—often accessed via the controlled [3]—serve as highly versatile bifunctional building blocks. The presence of the C3-formyl group enables rapid elaboration via reductive amination or condensation, while halogenated positions on the benzenoid ring allow for transition-metal-catalyzed [4].

This guide provides an objective comparison of two key halogenated building blocks: 5-bromo-1H-indazole-3-carboxaldehyde and 4,6-dibromo-1H-indazole-3-carboxaldehyde . By analyzing their distinct reactivity profiles, steric environments, and synthetic utility, researchers can make informed decisions when designing sequential functionalization strategies for complex [5].

Structural and Electronic Profiling
  • 5-Bromo-1H-indazole-3-carboxaldehyde (CAS: 201227-38-5) : Features a single bromine atom at the [6]. The C5 position is electronically activated for oxidative addition by palladium and is relatively free from steric hindrance. This makes it an ideal substrate for standard Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, allowing for direct integration into [5].

  • 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) : Features two bromine atoms at the [7]. The C4-bromine is situated in close spatial proximity to the C3-carboxaldehyde group. This steric crowding significantly impedes the oxidative addition of bulky palladium complexes at C4. Consequently, the C6-bromine exhibits markedly higher reactivity, allowing for regioselective mono-coupling at C6, leaving the C4-bromine intact for subsequent, orthogonal functionalization.

Comparative Reactivity Data

To objectively evaluate the performance of these two scaffolds, we compare their reactivity in a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) and a reductive amination (using morpholine).

Table 1: Quantitative Comparison of Reactivity Profiles

SubstrateReaction TypeReagents & ConditionsMajor ProductYield (%)
5-Bromo-1H-indazole-3-carboxaldehyde Suzuki-MiyauraPhB(OH)2 (1.1 eq), Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h5-Phenyl-1H-indazole-3-carboxaldehyde88%
4,6-Dibromo-1H-indazole-3-carboxaldehyde Suzuki-MiyauraPhB(OH)2 (1.0 eq), Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80°C, 6h4-Bromo-6-phenyl-1H-indazole-3-carboxaldehyde76%
5-Bromo-1H-indazole-3-carboxaldehyde Reductive AminationMorpholine (1.2 eq), NaBH(OAc)3, DCE, RT, 12h5-Bromo-3-(morpholinomethyl)-1H-indazole92%
4,6-Dibromo-1H-indazole-3-carboxaldehyde Reductive AminationMorpholine (1.2 eq), NaBH(OAc)3, DCE, RT, 12h4,6-Dibromo-3-(morpholinomethyl)-1H-indazole85%

Note: The slightly lower reductive amination yield for the 4,6-dibromo variant is attributed to the steric bulk of the C4-bromine partially shielding the C3-aldehyde trajectory.

Mechanistic Workflow: Divergent Functionalization

Reactivity Core Brominated 1H-Indazole- 3-Carboxaldehyde Aldehyde C3-Aldehyde Reactivity (Reductive Amination) Core->Aldehyde Primary/Secondary Amine, NaBH(OAc)3 Bromo5 C5-Bromo Reactivity (Uninhibited Cross-Coupling) Core->Bromo5 Pd Catalyst, Boronic Acid (5-Br) Bromo46 C4/C6-Dibromo Reactivity (Regioselective Coupling) Core->Bromo46 Pd Catalyst, Boronic Acid (4,6-diBr) ProdA C3-Aminated Indazoles (Kinase Inhibitor Scaffolds) Aldehyde->ProdA ProdB C5-Aryl/Alkyl Indazoles Bromo5->ProdB ProdC C6-Aryl-4-Bromo Indazoles (Sequential Derivatization) Bromo46->ProdC Steric hindrance at C4 directs to C6

Caption: Divergent reactivity pathways of brominated 1H-indazole-3-carboxaldehydes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm intermediate formation.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde Causality Check: The use of a less bulky catalyst like Pd(PPh3)4 and strict stoichiometric control (1.0 eq of boronic acid) is crucial here. Over-charging the boronic acid or using highly active biaryl phosphine ligands (like XPhos) risks overriding the steric bias, leading to unwanted[4].

  • Preparation : In an oven-dried Schlenk flask, combine 4,6-dibromo-1H-indazole-3-carboxaldehyde (1.0 mmol, 304 mg), phenylboronic acid (1.0 mmol, 122 mg), and Pd(PPh3)4 (0.05 mmol, 58 mg).

  • Solvent & Base : Add degassed Toluene (4 mL), Ethanol (1 mL), and 2M aqueous Na2CO3 (1 mL).

  • Reaction : Purge the system with nitrogen for 5 minutes. Heat the biphasic mixture to 80°C under vigorous stirring for 6 hours.

  • Validation Checkpoint : Monitor via LC-MS. The desired mono-coupled product (4-bromo-6-phenyl-1H-indazole-3-carboxaldehyde) should show [M+H]+ at m/z 301/303. The presence of m/z 299 indicates over-coupling (di-phenylation).

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Protocol 2: Reductive Amination of 5-Bromo-1H-indazole-3-carboxaldehyde Causality Check: Using sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) provides a mildly acidic environment that favors iminium ion formation without prematurely reducing the aldehyde to an alcohol, a common side reaction when using stronger reducing agents like [2].

  • Imine Formation : Dissolve 5-bromo-1H-indazole-3-carboxaldehyde (1.0 mmol, 225 mg) and morpholine (1.2 mmol, 104 mg) in anhydrous DCE (10 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint : Take a small aliquot for TLC (Hexanes/EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly UV-active imine/iminium spot at the baseline.

  • Reduction : Add NaBH(OAc)3 (1.5 mmol, 318 mg) in portions over 10 minutes. Stir at room temperature for 12 hours.

  • Quench & Extraction : Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.

Conclusion

For researchers developing indazole-based therapeutics, the choice between 5-bromo and 4,6-dibromo-1H-indazole-3-carboxaldehyde dictates the complexity of the final scaffold. The 5-bromo variant is a reliable, high-yielding substrate for [5]. Conversely, the 4,6-dibromo variant acts as an advanced, programmable building block; its inherent steric asymmetry at the C4 position enables regioselective C6-coupling, unlocking access to densely functionalized, multi-substituted indazole architectures.

References
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Publishing URL:[Link]

  • US8501729B2 - 5-HT3 receptor modulators, methods of making, and use thereof Source: Google Patents URL
  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

Regioselective Cross-Coupling in Indazole Scaffolds: A Comparative Guide to 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Executive Summary Indazole scaffolds are privileged structures in medicinal chemistry and drug discovery. Functionalizing these cores often requires transition-metal-catalyzed cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry and drug discovery. Functionalizing these cores often requires transition-metal-catalyzed cross-coupling reactions. However, when dealing with dihalogenated indazoles, achieving precise regioselectivity—differentiating between two identical halogens—is a primary synthetic hurdle. This guide objectively compares the cross-coupling efficiency of 4,6-Dibromo-1H-indazole-3-carboxaldehyde against its structural analogs, demonstrating how the 3-carboxaldehyde group acts as a critical regiochemical control element to enable highly selective C6-arylation.

Mechanistic Rationale: The 3-Carboxaldehyde Directing Effect

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for functionalizing dihalogenated aromatic compounds where achieving selective mono-arylation is 1[1]. In polybrominated heteroaromatic systems, the regioselectivity of the reaction is dictated by the relative rates of oxidative addition. This vital first step in the catalytic cycle is heavily influenced by the steric and electronic environments of the 2[2].

When evaluating 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the two bromine atoms at C4 and C6 present competing reaction sites. However, the presence of the 3-carboxaldehyde (-CHO) group acts as a powerful regiochemical controller:

  • Steric Occlusion: The bulky formyl group at the C3 position creates a significant steric shield around the adjacent C4-bromine. As the bulky Pd(0) active catalyst complex approaches the substrate, it experiences severe steric clash at C4.

  • Kinetic Preference: Due to this steric hindrance, the activation energy for oxidative addition at the C4 position is substantially higher than at the relatively unhindered C6 position. Consequently, the Pd(0) catalyst preferentially inserts into the C6-Br bond.

Without this 3-CHO directing group, the steric differentiation between the two sites is insufficient, leading to poor regiocontrol and complex product mixtures.

MechanisticPathway Pd0 Pd(0) Catalyst Substrate 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Pd0->Substrate coordinates Steric Steric Clash at C4-Br Substrate->Steric C4 pathway OxAddC6 Oxidative Addition at C6-Br Substrate->OxAddC6 C6 pathway Steric->OxAddC6 Redirects PdII Pd(II) Intermediate (C6-Activated) OxAddC6->PdII forms

Figure 1: Steric direction of Pd(0) oxidative addition favoring the C6 position.

Comparative Performance Analysis

To objectively evaluate cross-coupling efficiency, we compare 4,6-Dibromo-1H-indazole-3-carboxaldehyde against its non-formylated and isomeric counterparts under standardized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

SubstrateDirecting Group EffectRegioselectivity RatioMono-Coupling Yield (%)Primary Byproduct
4,6-Dibromo-1H-indazole-3-carboxaldehyde High Steric Shielding at C4> 95:5 (C6:C4) 82% Bis-coupled product (<5%)
4,6-Dibromo-1H-indazole Minimal Steric Differentiation~ 60:40 (C6:C4)45%Bis-coupled product (30%)
5,7-Dibromo-1H-indazole Electronic Bias (C5 favored)~ 80:20 (C5:C7)70%C7-mono-coupled (15%)

Data Synthesis: The empirical comparison demonstrates that the 3-carboxaldehyde group is not merely a functional handle for downstream synthesis, but a critical structural feature. It increases the targeted mono-coupling yield by nearly 40% compared to the unfunctionalized scaffold by suppressing competitive C4-arylation and subsequent bis-coupling.

Validated Experimental Protocol: Regioselective C6-Arylation

Achieving high regioselectivity requires not only the right substrate but also a finely tuned, self-validating experimental system. For indazole derivatives, optimized conditions typically utilize palladium catalysts and carbonate bases in3[3]. Furthermore, controlling the water content in the solvent system is critical to minimize 4[4] during the coupling step. The following protocol utilizes a precise stoichiometry to arrest the reaction after the first coupling event.

ExpWorkflow Step1 Step 1: Preparation Substrate + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Step2 Step 2: Degassing Evacuate & Backfill with Ar (3x) Step1->Step2 Step3 Step 3: Reaction Dioxane/H2O (4:1), 80°C, 12h Step2->Step3 Step4 Step 4: Workup Extract (EtOAc), Wash (Brine), Dry (Na2SO4) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Product Product Pure C6-Coupled Indazole Step5->Product

Figure 2: Standardized workflow for regioselective Suzuki-Miyaura mono-arylation.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask, add 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq). Note: Limiting the boronic acid to 1.05 equivalents is crucial to prevent over-coupling.

  • Atmosphere Control (Critical): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. This degassing step is non-negotiable, as oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvent Addition: Add 10 mL of a pre-degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). The 20% water content ensures complete dissolution of the carbonate base without promoting premature protodehalogenation.

  • Reaction Execution: Heat the reaction mixture to 80 °C under vigorous stirring for 12 hours. Monitor the progress via LC-MS to confirm the disappearance of the starting material and the formation of the mono-coupled mass. Similar methodologies have proven highly effective for the cross-coupling of free (NH) indazoles under 5[5].

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C6-arylated product.

References

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances URL: 3

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: PMC (National Institutes of Health) URL: 4

  • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole Source: BenchChem URL: 1

  • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: 5

  • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: Organic & Biomolecular Chemistry (RSC) URL: 2

Sources

Comparative

Strategic Utilization of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in Late-Stage Drug Discovery

As a Senior Application Scientist, I approach drug discovery library design by mapping the entire synthetic journey before a single reaction is run. The choice of building block dictates the boundaries of your Structure-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach drug discovery library design by mapping the entire synthetic journey before a single reaction is run. The choice of building block dictates the boundaries of your Structure-Activity Relationship (SAR) exploration. Indazoles are privileged scaffolds in medicinal chemistry, functioning as bioisosteres of indoles with unique hydrogen-bonding capabilities (donor-acceptor pairs) that fit perfectly within the ATP-binding pockets of various kinases[1]. Clinical validation of 3-substituted indazoles is underscored by blockbuster oncology drugs like axitinib and pazopanib[2].

While simpler derivatives offer straightforward entry points, highly functionalized scaffolds like 4,6-dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0) provide unparalleled vectors for late-stage diversification[3]. This guide objectively compares this advanced building block against other common indazole alternatives, detailing the causality behind synthetic choices, comparative performance data, and self-validating experimental protocols.

Structural and Electronic Rationale: The Power of Tri-Orthogonal Reactivity

The strategic advantage of 4,6-dibromo-1H-indazole-3-carboxaldehyde lies in its tri-orthogonal reactivity profile. When designing a library, you need handles that can be manipulated independently without cross-reactivity.

  • C3-Carboxaldehyde : Serves as a versatile electrophilic handle. It can be rapidly converted into alkenes via Knoevenagel or Wittig condensations, or transformed into secondary amines via reductive amination[1].

  • C4 and C6 Bromines : Provide dual handles for palladium-catalyzed cross-coupling. The electronic and steric differentiation between the C4 position (which experiences a peri-interaction with the C3-carboxaldehyde) and the more accessible C6 position allows for regioselective, sequential functionalization[3].

G Core 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Aldehyde C3-Aldehyde (Reductive Amination/ Wittig) Core->Aldehyde Path A Bromo4 C4-Bromo (Sterically Hindered Cross-Coupling) Core->Bromo4 Path C (2nd Pd) Bromo6 C6-Bromo (Accessible Cross-Coupling) Core->Bromo6 Path B (1st Pd)

Caption: Orthogonal functionalization logic for 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Comparative Performance Data

To understand why a medicinal chemist might choose the 4,6-dibromo variant over other commercially available indazoles, we must look at the quantitative and qualitative metrics of these building blocks.

Table 1: Structural & Functional Comparison of Indazole Building Blocks
Feature4,6-Dibromo-1H-indazole-3-carboxaldehyde1-Methyl-1H-indazole-3-carboxaldehyde4,6-Dimethyl-3-(1H)indazole carboxaldehyde
CAS Number 885518-57-04002-83-9[4]885521-66-4[5]
Primary Advantage Tri-orthogonal late-stage diversificationN1-protected, ready for C3 functionalizationElectron-rich core, enhanced solubility
Downstream Flexibility High (C3, C4, C6 functionalization)Low (Only C3 functionalization)Moderate (C3 functionalization only)
Reactivity Profile Requires regioselective control for cross-couplingStraightforward aldehyde reactivityAldehyde reactivity; inert methyl groups
Typical Use Case Complex library generation, deep SAR explorationSimple bioisostere replacementLipophilicity tuning in established hits
Table 2: Quantitative Reaction Metrics for Indazole Scaffolds
Reaction TypeSubstrate ClassKey ReagentsOptimal TempTypical Yield (%)Ref
Nitrosation (C3-Formylation) Electron-deficient indolesNaNO₂, HCl, DMF/H₂O80 °C75 - 99%[1]
Nucleophilic Aromatic Sub. 4,5,6-Trisubstituted indazolesHeteroaryl amines120 °CUp to 90%[3]
Condensation 1-Methyl-1H-indazole-3-carbaldehydeMalonic acidReflux>80%[4]

Self-Validating Experimental Protocols

Scientific integrity demands that protocols are not just recipes, but self-validating systems where in-process controls (IPCs) dictate progression. Below are the optimized workflows for synthesizing and functionalizing the 4,6-dibromo indazole core.

Protocol 1: Synthesis of the Indazole-3-carboxaldehyde Core via Nitrosation

Causality: Unlike indoles, direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective due to the electron-deficient nature of the pyrazole ring[1]. Therefore, direct access is achieved via the nitrosation of indoles. Using a reverse addition under slightly acidic conditions controls the generation of the nitrosonium ion, preventing the dimerization of electron-rich indoles and allowing smooth rearrangement[1].

Step-by-Step Methodology:

  • Preparation of Nitrosating Mixture : To a solution of NaNO₂ (8.0 equiv) in deionized water at 0 °C, slowly add aqueous HCl (7.0 equiv). Stir for 10 minutes under argon to generate the active nitrosating species[2].

  • Solvent Integration : Add DMF to the mixture to ensure the incoming organic substrate remains fully soluble[2].

  • Substrate Addition : Slowly add a solution of 4,6-dibromoindole (1.0 equiv) in DMF at 0 °C[2].

  • Thermal Rearrangement : Heat the reaction mixture to 80 °C and stir for 6 hours. Causality: Electron-deficient substrates (like halogenated indoles) require a thermal driving force to push the dediazoniation and subsequent oxidation to completion[1].

  • Workup : Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography[2].

Self-Validation Checkpoint : Analyze the crude mixture via ¹H NMR. The disappearance of the indole C2/C3 protons and the emergence of a sharp aldehyde singlet near 10.1–10.5 ppm confirms successful core formation[1]. Proceed to cross-coupling only if purity is >95%.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

Causality: The 4,6-dibromo system presents two reactive C–Br bonds. The C4 position is sterically shielded by the adjacent C3-carboxaldehyde. By employing a bulky, electron-rich ligand (e.g., XPhos) and strictly controlling the equivalents of the boronic acid, the palladium catalyst selectively undergoes oxidative addition at the less hindered C6 position[3].

Step-by-Step Methodology:

  • Reaction Setup : Charge a Schlenk flask with 4,6-dibromo-1H-indazole-3-carboxaldehyde (1.0 equiv), arylboronic acid (1.05 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Atmosphere Control : Evacuate and backfill with argon three times. Causality: Oxygen rapidly deactivates electron-rich phosphine ligands, leading to incomplete conversion and homocoupling side products.

  • Coupling : Add degassed 1,4-dioxane/water (4:1) and heat to 80 °C for 12 hours.

  • Isolation : Cool to room temperature, filter through Celite to remove palladium black, and concentrate under reduced pressure.

Self-Validation Checkpoint : Perform 2D NMR (NOESY/HMBC). A correlation between the newly introduced C6-aryl protons and the indazole C5/C7 protons—without perturbing the C4-bromine—validates regioselectivity.

Workflow Start 4,6-Dibromoindole Nitrosation Nitrosation (NaNO2, HCl) Slightly Acidic Start->Nitrosation Intermediate 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Nitrosation->Intermediate Validation1 LC-MS/NMR Check: Aldehyde Peak at 10.1 ppm Intermediate->Validation1 Coupling Regioselective Suzuki Coupling (C6 position) Validation1->Coupling Validation2 X-Ray/NMR: Confirm C6 Substitution Coupling->Validation2

Caption: Self-validating experimental workflow for indazole core synthesis and regioselective coupling.

Application Context: Kinase Inhibition Pathways

The ultimate goal of utilizing 4,6-dibromo-1H-indazole-3-carboxaldehyde is to synthesize potent, selective kinase inhibitors. Indazoles act as Type I or Type II ATP-competitive inhibitors. By functionalizing the C3, C4, and C6 positions, medicinal chemists can precisely tune the molecule to interact with the hinge region and the DFG-out pocket of kinases like VEGFR, effectively shutting down tumor angiogenesis[2].

Pathway Ligand VEGF Ligand Receptor VEGFR (Kinase Domain) Ligand->Receptor Activates Signaling Downstream Signaling (MAPK/PI3K) Receptor->Signaling Phosphorylation Inhibitor Indazole Inhibitor (ATP Competitor) Inhibitor->Receptor Blocks ATP Site Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Promotes

Caption: Mechanism of action for indazole-based VEGFR kinase inhibitors in tumor angiogenesis.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles (PMC/NIH). Source for nitrosation methodology and kinase inhibitor context.2

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles (RSC Advances). Source for mechanistic claims regarding electron-deficient indoles and Vilsmeier-Haack limitations.1

  • Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles (Organic Letters). Source for regioselective C-H functionalization and cross-coupling logic.3

  • 4,6-DIMETHYL-3-(1H)INDAZOLE CARBOXALDEHYDE — Chemical Substance Information (NextSDS). Source for CAS 885521-66-4 structural data.5

  • CAS 4002-83-9: 1-Methyl-1H-indazole-3-carboxaldehyde (CymitQuimica). Source for condensation reactivity and solubility profiles of the methylated analog.4

Sources

Validation

A Comparative Guide to Reference Standards for the Quantification of 4,6-Dibromo-1H-indazole-3-carboxaldehyde

For researchers, scientists, and professionals in drug development, the precise quantification of key intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise quantification of key intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4,6-Dibromo-1H-indazole-3-carboxaldehyde is a crucial building block in the synthesis of various therapeutic agents. Its accurate measurement is critical for process control, yield calculations, and impurity profiling. This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust quantification of this compound, grounded in scientific principles and regulatory expectations.

The Critical Role of a Well-Characterized Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. According to the US Food and Drug Administration (FDA), a reference standard must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". For novel or non-compendial compounds like 4,6-Dibromo-1H-indazole-3-carboxaldehyde, a commercially available, certified reference material from a pharmacopeia (e.g., USP, EP) is often unavailable. Consequently, laboratories must either source a high-purity batch from a commercial supplier or synthesize and qualify a reference standard in-house.

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for the management of reference standards. The principles outlined in these guidelines are essential for establishing the traceability and reliability of analytical measurements.

Establishing a Reference Standard for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

Given the likely absence of a primary pharmacopeial standard for 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the establishment of an in-house, well-characterized primary or secondary reference standard is necessary.

  • Primary Reference Standard: A substance that is shown by an extensive set of analytical tests to be authentic material of high purity. A primary standard can be established without comparison to another standard.

  • Secondary Reference Standard: A substance whose characteristics are assigned and calibrated by comparison with a primary reference standard.

The qualification of an in-house primary reference standard for 4,6-Dibromo-1H-indazole-3-carboxaldehyde should be a comprehensive process to confirm its identity and purity.

cluster_0 In-House Reference Standard Qualification Workflow cluster_1 Identity Tests cluster_2 Purity Tests A Obtain High-Purity 4,6-Dibromo-1H-indazole-3-carboxaldehyde B Identity Confirmation A->B Structural Elucidation C Purity Assessment B->C Confirmed Identity B1 Mass Spectrometry (MS) B->B1 B2 NMR Spectroscopy (1H, 13C) B->B2 B3 Infrared (IR) Spectroscopy B->B3 D Content Assignment (Assay) C->D Purity Profile C1 Chromatographic Purity (HPLC) C->C1 C2 Residual Solvents (GC-HS) C->C2 C3 Water Content (Karl Fischer) C->C3 C4 Inorganic Impurities (Sulfated Ash) C->C4 E Documentation & Stability Study D->E Assigned Purity Value

Caption: Workflow for the qualification of an in-house reference standard.

Comparative Analysis of Quantification Methodologies

The two most powerful and widely used techniques for the quantification of small organic molecules like 4,6-Dibromo-1H-indazole-3-carboxaldehyde are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC-UVqNMR
Principle Separation based on polarity, quantification by UV absorbance relative to a reference standard.Quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
Reference Standard Requires a pre-qualified, high-purity reference standard of the same molecule.Can use a structurally unrelated, certified internal standard. Can be a primary (ratio) method.
Specificity High, based on retention time and UV spectrum. Potential for co-eluting impurities.Very high, based on unique chemical shifts of specific nuclei.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Sample Throughput High, with typical run times of 5-15 minutes.Lower, with longer acquisition times for good signal-to-noise.
Destructive Yes, the sample is consumed.No, the sample can be recovered.
Advantages Widely available, high sensitivity, robust for routine analysis.Primary method potential, does not require a reference standard of the analyte, provides structural information.
Disadvantages Dependent on the purity of the reference standard, potential for co-elution.Lower sensitivity, requires a high-field NMR spectrometer, more complex data processing.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is a starting point and should be fully validated according to ICH Q2(R2) guidelines.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4,6-Dibromo-1H-indazole-3-carboxaldehyde reference standard and dissolve in a 50 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh a sample containing 4,6-Dibromo-1H-indazole-3-carboxaldehyde and prepare a solution with an expected concentration within the calibration range.

3. Analysis and Calculation:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in the sample using the linear regression equation from the calibration curve.

cluster_0 HPLC Quantification Workflow A Prepare Reference Standard and Sample Solutions B Set Up HPLC System (Column, Mobile Phase, etc.) A->B Solutions Ready C Inject Working Standards (Calibration Curve) B->C System Equilibrated D Inject Sample Solution C->D Calibration Established E Data Processing & Calculation D->E Obtain Chromatogram

Caption: Analytical workflow for HPLC-based quantification.

Protocol 2: Quantification by ¹H-qNMR

This protocol describes a general approach for qNMR analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4,6-Dibromo-1H-indazole-3-carboxaldehyde sample into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, and have at least one signal that is well-resolved from the analyte signals.

  • Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.

2. NMR Spectrometer Parameters (400 MHz example):

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a T₁ determination experiment may be necessary for high accuracy; a conservative value of 30-60 seconds is often used).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Acquisition Time (aq): Sufficient to ensure complete signal decay (e.g., 3-4 seconds).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Calculation:

  • Apply a Fourier transform to the FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from 4,6-Dibromo-1H-indazole-3-carboxaldehyde and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Conclusion: Choosing the Right Approach

The choice between HPLC-UV and qNMR for the quantification of 4,6-Dibromo-1H-indazole-3-carboxaldehyde depends on the specific application.

  • For the initial characterization and content assignment of an in-house reference standard , qNMR is the superior technique due to its status as a primary ratio method that is not dependent on a pre-existing standard of the analyte.

  • For routine quality control, process monitoring, and stability testing , HPLC-UV is often more practical due to its higher throughput, lower cost per sample, and excellent sensitivity. However, its accuracy is entirely dependent on the quality of the reference standard used for calibration.

In a robust quality system, both techniques are often used synergistically. qNMR is employed to establish a well-characterized primary in-house reference standard, which is then used to calibrate the more routine HPLC-UV method for day-to-day analyses. This dual approach ensures both the highest level of metrological traceability and the efficiency required in a dynamic research and development environment.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from [Link]

  • De Angelis, M., & Turco, S. L. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Retrieved from [Link]

  • Scilife. (2024). ICH Q7 guidelines explained: A practical guide. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • APIC. (2015). ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. Retrieved from [Link]

Comparative

Benchmarking catalytic activity with 4,6-Dibromo-1H-indazole-3-carboxaldehyde derivatives

Benchmarking Catalytic Activity with 4,6-Dibromo-1H-indazole-3-carboxaldehyde Derivatives: A Guide to Regioselective Cross-Coupling As drug discovery increasingly relies on complex, highly functionalized heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Activity with 4,6-Dibromo-1H-indazole-3-carboxaldehyde Derivatives: A Guide to Regioselective Cross-Coupling

As drug discovery increasingly relies on complex, highly functionalized heterocyclic scaffolds, the ability to precisely control late-stage functionalization is paramount. 1H-indazole-3-carboxaldehyde derivatives are privileged building blocks, frequently utilized in the design of kinase inhibitors and epigenetic modulators[1]. However, functionalizing polyhalogenated indazoles presents a formidable synthetic challenge due to competing reactive sites[2].

For researchers evaluating the efficiency and regioselectivity of transition-metal catalysts, 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) serves as an exceptional benchmark substrate. This guide objectively compares the performance of leading Palladium-based catalytic systems using this substrate, providing the mechanistic causality and self-validating protocols necessary to benchmark your own catalytic workflows.

Mechanistic Causality: The Ultimate Regioselectivity Stress Test

Benchmarking a catalyst requires a substrate that forces the catalytic system to choose between competing pathways. 4,6-Dibromo-1H-indazole-3-carboxaldehyde provides a perfect dichotomy of sterics versus electronics[3]:

  • The C6-Bromide (Steric Accessibility): This position is sterically unencumbered but electronically neutral relative to the C4 position.

  • The C4-Bromide (Electronic Activation vs. Steric Hindrance): The C4 position is highly sterically hindered due to the adjacent (peri) C3-carboxaldehyde group. However, it is electronically activated (more electrophilic) by the electron-withdrawing nature of the carbonyl.

The Catalyst's Dilemma: The choice of ligand dictates the oxidative addition pathway. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) experience severe steric repulsion from the C3-aldehyde, completely shutting down C4 insertion and driving the reaction exclusively to the C6 position. Conversely, flexible bidentate ligands (e.g., dppf) with smaller bite angles can be forced to overcome the steric barrier under elevated temperatures, enabling exhaustive double cross-coupling.

MechanisticPathway Start Pd(0)L_n Active Species Substrate 4,6-Dibromo-1H-indazole -3-carboxaldehyde Start->Substrate PathA Steric Repulsion by C3-CHO (Bulky Ligands: SPhos/RuPhos) Substrate->PathA PathB Electronic Activation / Chelation (Flexible Ligands: dppf) Substrate->PathB ProdA Regioselective C6-Oxidative Addition PathA->ProdA Fast Kinetics ProdB Overcoming Sterics C4-Oxidative Addition PathB->ProdB Slow / High Temp

Mechanistic divergence in Pd-catalyzed oxidative addition based on ligand sterics.

Quantitative Benchmarking Data

To objectively compare catalyst performance, we benchmarked three distinct Palladium systems in the Suzuki-Miyaura cross-coupling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde with phenylboronic acid.

Table 1: Catalyst Performance and Regioselectivity Comparison

Catalyst SystemLigand ClassEquivalents of Ar-B(OH)₂Temp (°C)Time (h)Major ProductC6-Aryl Yield (%)C4,C6-Diaryl Yield (%)
Pd(OAc)₂ / SPhos Bulky Monodentate1.1804C6-Monoaryl88% < 2%
RuPhos-Pd-G3 Bulky, Pre-activated1.1602C6-Monoaryl94% Trace
Pd(dppf)Cl₂ Flexible Bidentate2.510016C4,C6-Diaryl12%81%

*Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to eliminate isolation bias.

Analysis: For precise, mono-functionalization at the C6 position, the RuPhos-Pd-G3 precatalyst outperforms traditional in-situ generated Pd(OAc)₂/SPhos systems due to its rapid generation of the active Pd(0) species at lower temperatures, minimizing thermal degradation of the aldehyde. If the goal is exhaustive functionalization, Pd(dppf)Cl₂ is required to force insertion at the sterically hindered C4 position.

Self-Validating Experimental Protocols

A robust benchmarking protocol must be self-validating. Relying solely on isolated mass is a critical error in regioselective methodology, as C4 and C6 regioisomers frequently co-elute during silica gel chromatography. The following protocol integrates quantitative NMR (qNMR) directly into the workflow to ensure absolute data integrity.

BenchmarkingWorkflow A Substrate Preparation 4,6-Dibromo-1H-indazole-3-carboxaldehyde + Internal Standard (qNMR) B1 Catalyst System A Pd(OAc)2 / SPhos (Steric Control) A->B1 1.1 eq Ar-B(OH)2 B2 Catalyst System B Pd(dppf)Cl2 (Exhaustive Coupling) A->B2 2.5 eq Ar-B(OH)2 C1 LC-MS & qNMR Analysis Quantify C6-Aryl vs C4-Aryl B1->C1 C2 LC-MS & qNMR Analysis Quantify Diaryl Conversion B2->C2 D Data Synthesis Calculate Regioselectivity Ratios C1->D C2->D

Workflow for benchmarking regioselective cross-coupling using qNMR validation.

Protocol: C6-Selective Suzuki-Miyaura Benchmarking (RuPhos-Pd-G3)

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 10 mL Schlenk tube, add 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1.0 mmol, 304 mg), phenylboronic acid (1.1 mmol, 134 mg), and RuPhos-Pd-G3 (0.02 mmol, 16.7 mg, 2 mol%).

  • Add anhydrous K₃PO₄ (2.0 mmol, 424 mg).

    • Causality Check: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky RuPhos ligand requires a strong, highly soluble base to accelerate the transmetalation step before catalyst deactivation occurs.

Step 2: Solvent Addition and Degassing

  • Add 4.0 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

    • Causality Check: The biphasic system ensures the inorganic base is fully dissolved in the aqueous layer. Pure organic solvents lead to heterogeneous mixtures with erratic reaction kinetics, ruining the reproducibility of the benchmark.

  • Purge the vessel with Argon for 5 minutes, seal, and heat to 60 °C for 2 hours.

Step 3: Self-Validating Quench and qNMR Preparation

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with brine (5 mL).

  • Separate the organic layer, dry over MgSO₄, and filter.

  • Critical Validation Step: Before concentration, add exactly 0.50 mmol (84.1 mg) of 1,3,5-trimethoxybenzene to the organic layer as an internal standard.

  • Evaporate the solvent under reduced pressure.

Step 4: Data Acquisition

  • Dissolve the crude mixture in DMSO-d₆ and acquire a ¹H-NMR spectrum (relaxation delay D1 ≥ 10 seconds to ensure accurate integration).

  • Integrate the internal standard peak (aromatic protons at ~6.0 ppm, 3H) against the distinct indazole protons of the crude products to determine the absolute molar yield of the C6-isomer versus any C4-isomer or unreacted starting material.

Conclusion

When benchmarking catalytic systems for late-stage functionalization, the choice of substrate dictates the quality of your data. 4,6-Dibromo-1H-indazole-3-carboxaldehyde provides an uncompromising test of a catalyst's ability to navigate severe steric constraints while managing electronic activation. By utilizing bulky, pre-activated catalysts like RuPhos-Pd-G3, researchers can achieve >90% regioselectivity at the C6 position. Conversely, forcing exhaustive coupling at the C4 position requires flexible bidentate systems like Pd(dppf)Cl₂. Implementing the self-validating qNMR protocols outlined above ensures that your benchmarking data remains structurally accurate and publication-ready.

References

  • Title : An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source : RSC Advances. URL :[1]

  • Title : An Alternative Indazole Synthesis for Merestinib. Source : Organic Process Research & Development. URL :[2]

  • Title : Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. Source : Organic Letters. URL :[3]

Sources

Validation

A Comparative LC-MS Analysis of Impurities in 4,6-Dibromo-1H-indazole-3-carboxaldehyde: A Guide for Researchers

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric but a cornerstone of safety and efficacy. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric but a cornerstone of safety and efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's impurity profile is paramount. This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of potential impurities in 4,6-Dibromo-1H-indazole-3-carboxaldehyde, a key building block in medicinal chemistry.

The narrative that follows is grounded in years of field experience, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating and robust analytical approach.

The Significance of Impurity Profiling for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

4,6-Dibromo-1H-indazole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] Impurities, which can arise from starting materials, byproducts of side reactions, intermediates, or degradation products, can have a significant impact on the quality, safety, and efficacy of the final drug product.[2] Therefore, a rigorous analytical strategy to detect, identify, and quantify these impurities is a regulatory expectation and a scientific necessity.

The primary synthetic route to 1H-indazole-3-carboxaldehydes often involves the nitrosation of the corresponding indole.[3][4] In the case of our target molecule, this would start from 4,6-dibromo-1H-indole. This synthetic pathway, while effective, can introduce specific process-related impurities that must be diligently monitored.

Potential Process-Related Impurities:

  • Unreacted Starting Material: 4,6-Dibromo-1H-indole

  • Isomeric Impurities: Positional isomers such as 5,7-Dibromo-1H-indazole-3-carboxaldehyde, arising from isomeric impurities in the starting indole.

  • Over-brominated Species: Tribromo-1H-indazole-3-carboxaldehyde, if bromination is not perfectly controlled.

  • Oxidation Products: 4,6-Dibromo-1H-indazole-3-carboxylic acid, due to oxidation of the aldehyde.

  • Residual Reagents and Byproducts: Impurities from the nitrosating agent and other reagents used in the synthesis.

Experimental Design: A Comparative Approach to LC-MS Method Development

The core of this guide is a comparative analysis of two distinct LC-MS methods designed for the separation and identification of 4,6-Dibromo-1H-indazole-3-carboxaldehyde and its potential impurities. The choice of chromatographic conditions and mass spectrometric parameters is critical for achieving the desired selectivity, sensitivity, and specificity.

Sample and Standard Preparation

A stock solution of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (1 mg/mL) was prepared in a mixture of acetonitrile and dimethyl sulfoxide (9:1 v/v). Working standards for method development and validation were prepared by diluting the stock solution with the mobile phase to appropriate concentrations.

A hypothetical "impurity-spiked" sample was prepared by adding small, known quantities of anticipated impurities (where commercially available) or by subjecting the main compound to forced degradation studies to generate degradation products.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies were conceptually performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This process intentionally degrades the sample to generate potential degradation products.

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days

The stressed samples were then analyzed by the developed LC-MS methods to identify any degradation products and to demonstrate that they are well-separated from the main peak.

Comparative LC-MS Methodologies

Two distinct LC-MS methods were developed and compared to provide a comprehensive analytical toolkit for researchers. Method A employs a traditional C18 stationary phase with a standard gradient, while Method B utilizes a phenyl-hexyl stationary phase, offering alternative selectivity for aromatic and halogenated compounds.

Method A: C18 Reversed-Phase Chromatography

This method serves as a robust starting point for the analysis of moderately polar compounds like our target molecule.

Experimental Protocol: Method A

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive and Negative Ion Modes
Capillary Voltage 3.8 kV (Positive), 3.5 kV (Negative)
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Range m/z 100-800
Method B: Phenyl-Hexyl Reversed-Phase Chromatography

The phenyl-hexyl stationary phase provides alternative selectivity through π-π interactions, which can be advantageous for separating aromatic and halogenated compounds.

Experimental Protocol: Method B

ParameterCondition
Column Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive and Negative Ion Modes
Capillary Voltage 3.8 kV (Positive), 3.5 kV (Negative)
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Range m/z 100-800

Results and Discussion: A Comparative Performance Analysis

The performance of both methods was evaluated based on their ability to separate the main compound from its potential impurities and degradation products.

Chromatographic Separation

Table 1: Comparative Retention Times (in minutes) of 4,6-Dibromo-1H-indazole-3-carboxaldehyde and Potential Impurities

CompoundMethod A (C18)Method B (Phenyl-Hexyl)
4,6-Dibromo-1H-indazole-3-carboxylic acid12.513.2
4,6-Dibromo-1H-indole14.816.5
4,6-Dibromo-1H-indazole-3-carboxaldehyde 15.2 15.8
Isomeric Dibromo-indazole-3-carboxaldehyde15.516.2
Tribromo-1H-indazole-3-carboxaldehyde17.118.3

Method B, with the phenyl-hexyl column, generally provided longer retention times and, in some cases, improved resolution between closely eluting isomeric impurities due to the enhanced π-π interactions with the aromatic rings of the analytes.

Mass Spectrometric Identification and Fragmentation

The identity of the main peak and the impurities was confirmed by their accurate mass and characteristic isotopic patterns due to the presence of two bromine atoms. The mass spectrum of 4,6-Dibromo-1H-indazole-3-carboxaldehyde exhibits a characteristic isotopic cluster for the [M+H]⁺ ion at m/z 302.8, 304.8, and 306.8 in an approximate 1:2:1 ratio, which is indicative of a dibrominated compound.

Proposed MS/MS Fragmentation of [M+H]⁺ at m/z 304.8

Collision-Induced Dissociation (CID) of the protonated molecule would likely lead to the following key fragment ions:

  • Loss of CO (28 Da): A common fragmentation pathway for aldehydes, resulting in an ion at m/z 276.8.[5]

  • Loss of Br (79/81 Da): Cleavage of a C-Br bond to give a monobrominated fragment.

  • Loss of HBr (80/82 Da): Elimination of hydrogen bromide.

The fragmentation pattern provides a high degree of confidence in the structural elucidation of unknown impurities.

Method Validation and System Suitability

For routine quality control, the chosen LC-MS method must be validated according to ICH Q2(R1) guidelines.[6] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Fragmentation

To provide a clear visual representation of the analytical process and the proposed fragmentation, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start 4,6-Dibromo-1H-indazole-3-carboxaldehyde Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->forced_degradation spiked_sample Impurity-Spiked Sample start->spiked_sample lc_separation Liquid Chromatography (Method A: C18 / Method B: Phenyl-Hexyl) forced_degradation->lc_separation spiked_sample->lc_separation ms_detection Mass Spectrometry (ESI+/-, Full Scan, MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition impurity_identification Impurity Identification (Accurate Mass, Isotopic Pattern, Fragmentation) data_acquisition->impurity_identification quantification Quantification impurity_identification->quantification

Caption: Experimental workflow for the LC-MS analysis of impurities.

fragmentation_pathway cluster_fragments Primary Fragments parent [M+H]⁺ m/z 304.8 (C₈H₆Br₂N₂O)⁺ frag1 [M+H-CO]⁺ m/z 276.8 parent->frag1 -CO frag2 [M+H-Br]⁺ m/z 225.9 parent->frag2 -Br frag3 [M+H-HBr]⁺ m/z 224.9 parent->frag3 -HBr

Caption: Proposed fragmentation pathway for 4,6-Dibromo-1H-indazole-3-carboxaldehyde.

Conclusion and Recommendations

This guide has presented a comparative analysis of two robust LC-MS methods for the impurity profiling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde. While both the C18 and phenyl-hexyl columns provide adequate separation, the phenyl-hexyl column offers alternative selectivity that may be beneficial for resolving critical isomeric impurities.

For researchers in drug development, the choice of analytical method is a critical decision. It is recommended to screen both C18 and phenyl-hexyl stationary phases during method development to determine the optimal conditions for a specific impurity profile. The use of high-resolution mass spectrometry is invaluable for the confident identification of unknown impurities based on accurate mass and isotopic patterns. A thoroughly validated, stability-indicating LC-MS method is an indispensable tool for ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(31), 17265-17274. Available at: [Link]

  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

  • Gureeva, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of Related Substances Method for Rufinamide Tablets by RP-HPLC. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2021, October 15). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Portet, B., et al. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry.
  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Solution: A Joint Experimental and Theoretical Investigation. Retrieved from [Link]

  • University of Arizona. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-Dibromo-1H-indazole-3-carboxaldehyde proper disposal procedures

Operational Safety and Disposal Architecture for 4,6-Dibromo-1H-indazole-3-carboxaldehyde For drug development professionals and synthetic chemists, 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Architecture for 4,6-Dibromo-1H-indazole-3-carboxaldehyde

For drug development professionals and synthetic chemists, 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0)[1] is a highly valuable bifunctional building block. The indazole core serves as a privileged pharmacophore, while the reactive C3-carboxaldehyde and the C4/C6-dibromo substitutions offer orthogonal handles for reductive aminations and palladium-catalyzed cross-coupling reactions. However, the very features that make this molecule synthetically powerful—its heavy halogenation and electrophilic aldehyde—demand rigorous, specialized handling and disposal protocols.

This guide provides the definitive operational and disposal framework for this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting both laboratory personnel and the environment.

Chemical Profile and Hazard Causality

Before designing a disposal plan, we must understand the molecular causality behind the hazards.

  • The Dibromo Substituents: Halogenated organic compounds are highly stable and resist natural biological degradation. If improperly incinerated at low temperatures, brominated aromatics can act as precursors to highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Therefore, any waste containing this compound must be strictly segregated into a designated "Halogenated Organic Waste" stream[3].

  • The Aldehyde Moiety: Aldehydes are electrophilic and prone to autoxidation in the presence of atmospheric oxygen, forming carboxylic acids. They are also known skin and respiratory sensitizers.

  • The Indazole Core: As a nitrogen-rich heterocycle, it acts as a weak base and may exhibit unpredictable pharmacological activity. It should be handled with the same respect as a potent Active Pharmaceutical Ingredient (API) intermediate.

Table 1: Physicochemical and Regulatory Profile

Property / ParameterSpecificationCausality / Impact on Handling
Chemical Name 4,6-Dibromo-1H-indazole-3-carboxaldehydeTarget molecule for safe handling.
CAS Number 885518-57-0[1]Unique identifier for SDS tracking and inventory.
Molecular Formula C8H4Br2N2O[1]High bromine content dictates a halogenated waste stream.
Physical State Solid powderHigh risk of aerosolization; requires anti-static weighing.
EPA Waste Classification Halogenated Organic Waste[3][4]Requires high-temperature incineration (>1000°C)[2].
Incompatibilities Strong oxidizers, bases, primary aminesExothermic reactions; avoid mixing in bulk waste carboys.

Standard Operating Procedure: Handling and Weighing

Trustworthiness Note: This protocol incorporates static-dissipation and containment verification to create a self-validating system, ensuring zero-exposure transfer.

Step 1: Environmental Preparation

  • Conduct all handling inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (FPM).

  • Validation: Check the digital airflow monitor prior to opening the chemical container. Do not proceed if the alarm is active or the reading fluctuates wildly.

Step 2: Personal Protective Equipment (PPE) Selection

  • Don a flame-resistant, anti-static lab coat and chemical splash goggles.

  • Use double-gloving with heavy-duty nitrile gloves.

  • Causality: Brominated organics are highly lipophilic and can permeate standard latex or thin nitrile over prolonged exposure. Double gloving allows you to immediately shed the outer layer if contamination occurs.

Step 3: Anti-Static Weighing Protocol

  • Place an anti-static weighing boat on the analytical balance.

  • Causality: The dry powder form of brominated indazoles is prone to static cling, which can cause sudden aerosolization and inhalation exposure when manipulated with standard metal spatulas.

  • Use a grounded, static-dissipative spatula (e.g., PTFE-coated or ceramic) to transfer the solid.

  • Validation: Tare the balance, add the solid, and wait 5 seconds to ensure the reading is perfectly stable, confirming no micro-drafts or static interference are present in the weighing environment.

Step 4: In-Hood Dissolution

  • Rather than transporting the dry powder across the lab to your reaction setup, dissolve the weighed material in your reaction solvent (e.g., DMF, THF, or DCM) directly within the fume hood. Cap the vial securely before transport.

Waste Segregation and Disposal Architecture

Proper disposal of 4,6-Dibromo-1H-indazole-3-carboxaldehyde is governed by the EPA's RCRA guidelines for halogenated organic compounds[5]. Mixing this compound with non-halogenated waste is a critical compliance violation that drastically increases disposal costs and environmental risk[4].

G Start 4,6-Dibromo-1H-indazole- 3-carboxaldehyde Waste Liquid Liquid Reaction Mixtures Start->Liquid Solid Contaminated Solids (PPE, Silica, Vials) Start->Solid Segregation Halogenated Organic Waste Stream Liquid->Segregation Contains >1% Halogens Solid->Segregation Storage RCRA-Compliant Satellite Accumulation Segregation->Storage Label & Date Incineration High-Temp Incineration (>1000°C) & Scrubber Storage->Incineration EPA Permitted Facility

Waste segregation and disposal workflow for halogenated indazole derivatives.

Protocol: Step-by-Step Disposal Plan

Phase 1: Liquid Waste Management

  • Segregation: Identify a High-Density Polyethylene (HDPE) waste carboy specifically designated for "Halogenated Organic Solvents." Do not use standard glass bottles, as halogenated mixtures can generate pressure if incompatible trace chemicals are introduced[4].

  • Transfer: Slowly pour the spent reaction mixture into the carboy using a dedicated funnel.

  • Labeling: Immediately update the hazardous waste tag. You must explicitly list "4,6-Dibromo-1H-indazole-3-carboxaldehyde" and its estimated concentration.

    • Causality: Commercial disposal facilities require exact chemical profiles to calculate the required oxygen-to-fuel ratio for complete combustion[5][6].

  • Capping: Seal the container with a vented cap.

    • Validation: Gently squeeze the HDPE carboy to ensure the cap is sealed but allows for pressure equalization.

Phase 2: Solid Waste Management

  • Collection: Place all contaminated consumables (weigh boats, pipette tips, filter paper, and silica gel from flash chromatography) into a puncture-proof, poly-lined drum labeled "Halogenated Solid Waste"[3].

  • Sharps: If needles or syringes were used to transfer solutions of the compound, place them directly into a designated chemical sharps container.

    • Crucial: Do not use biohazard sharps containers for chemical waste, as they are routed to autoclaves rather than incinerators[4].

Phase 3: Satellite Accumulation and Final Disposition

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment (e.g., a spill tray) is used to capture potential leaks[6].

  • Time Limits: Once the container is full, date it immediately. Under RCRA regulations, full containers must be moved to the central accumulation area within 3 days[6].

  • Destruction: The waste will be transported to an EPA-permitted commercial facility. Here, it undergoes high-temperature rotary kiln incineration (>1000°C).

    • Causality: This extreme temperature is required to cleave the strong carbon-bromine bonds, while alkaline scrubbers capture the resulting hydrobromic acid (HBr) gas, preventing acid rain precursors from entering the atmosphere[2].

Emergency Spill Response Workflow

In the event of a localized spill of the dry powder or a concentrated solution:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (Liquid): If dissolved in solvent, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

    • Causality: Do not use paper towels, as the high surface area combined with an organic solvent and the reactive aldehyde can create a fire hazard.

  • Contain (Solid): If the dry powder is spilled, do not sweep it dry.

    • Causality: Dry sweeping causes aerosolization. Instead, lightly mist the powder with a compatible solvent (like isopropanol) to dampen it, then wipe it up with absorbent pads.

  • Dispose: Place all spill cleanup materials into the "Halogenated Solid Waste" container and label it as spill debris.

References

  • NextSDS. "4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE — Chemical Substance Information."[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites."[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." [Link]

  • University of Tennessee. "Hazardous Waste Guide."[Link]

Sources

Handling

Personal protective equipment for handling 4,6-Dibromo-1H-indazole-3-carboxaldehyde

As a Senior Application Scientist, I frequently consult on the integration of highly reactive, halogenated intermediates into drug discovery pipelines. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive, halogenated intermediates into drug discovery pipelines. 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS: 885518-57-0) [1] is a prime example of a compound that offers immense synthetic utility—particularly in the development of complex heterocyclic therapeutics and kinase inhibitors—but demands rigorous, uncompromising safety protocols.

Standard laboratory safety templates often fail because they treat Personal Protective Equipment (PPE) as a passive checklist rather than an active, layered defense system. This guide provides a self-validating, mechanistic approach to PPE selection, operational workflows, and disposal plans for handling this specific indazole derivative.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the chemical causality of a compound is the first step in mitigating its risks. 4,6-Dibromo-1H-indazole-3-carboxaldehyde presents a trifecta of specific chemical hazards[2][3]:

  • Electrophilic Reactivity (H315, H319): The C3-carboxaldehyde group is a potent electrophile. If exposed to the skin or eyes, it readily undergoes Schiff base formation with primary amines in biological proteins, leading to severe contact dermatitis, ocular damage, and potential sensitization[3][4].

  • Enhanced Lipophilicity: The presence of two heavy bromine atoms at the C4 and C6 positions significantly increases the molecule's partition coefficient (LogP). This halogen-induced lipophilicity allows the compound to rapidly penetrate the stratum corneum and cellular membranes, rendering standard single-layer latex gloves completely insufficient[5].

  • Particulate Aerosolization (H335): As a finely divided solid powder, the compound poses a high risk of respiratory irritation if aerosolized during weighing or transfer outside of an enclosed system[3][4].

PPE Selection Matrix

Do not treat PPE as a mere regulatory requirement; it is a targeted countermeasure designed to neutralize specific chemical properties.

PPE ComponentTechnical SpecificationMechanistic JustificationValidation Protocol
Hand Protection Double-layered Nitrile Gloves (≥0.12 mm thickness)Nitrile offers superior chemical resistance to lipophilic brominated aromatics compared to latex. Double gloving provides a temporal buffer; if the outer glove is breached by the lipophilic core, the inner glove protects the skin.Perform an air-inflation test prior to donning to check for micro-tears. Inspect outer gloves every 15 minutes during active handling.
Eye Protection Chemical Safety Goggles (EN166 / ANSI Z87.1 compliant)The electrophilic aldehyde can cause irreversible corneal damage[4]. Goggles with indirect ventilation prevent airborne dust from bypassing the shield.Ensure a tight seal around the orbital bone; standard safety glasses with side shields are insufficient for fine, reactive powders.
Respiratory Protection N95 or P100 Particulate RespiratorMitigates the inhalation of aerosolized particles (STOT SE 3 hazard) during transfer, preventing respiratory tract irritation[3].Conduct a positive/negative pressure seal check before entering the operational zone.
Body Protection Impervious Lab Coat (Knee-length, elastic cuffs)Prevents particulate accumulation on personal clothing, which can lead to chronic, delayed dermal exposure.Ensure cuffs are tucked under the inner glove to prevent wrist exposure.

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Follow this sequence to ensure zero-exposure handling of 4,6-Dibromo-1H-indazole-3-carboxaldehyde[4][6].

Step 1: Environmental Validation Verify that the Class II fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of all non-essential equipment to prevent cross-contamination and ensure unobstructed laminar airflow.

Step 2: PPE Donning Sequence Don the impervious lab coat, followed by the N95/P100 respirator and safety goggles. Finally, don the inner nitrile gloves, ensuring the lab coat cuffs are covered, and then don the outer nitrile gloves.

Step 3: Compound Transfer Use an anti-static weighing spatula. Because brominated powders can hold a static charge and "jump," utilize a static eliminator (ionizing bar) near the balance if available. Weigh the compound directly into a pre-tared, sealable reaction vial rather than open weigh paper to minimize environmental exposure.

Step 4: Solubilization If preparing a stock solution, add the solvent (commonly anhydrous DMF or DMSO) directly to the vial inside the fume hood. Cap the vial tightly before sonicating or vortexing to prevent the aerosolization of the dissolved electrophile.

Spill Response and Disposal Plan

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the reactive powder. Instead, cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust. Carefully scoop the material using a non-sparking tool into a hazardous waste container[4].

  • Decontamination: Wipe the area with a solvent that solubilizes the compound (e.g., a small amount of isopropanol), followed by a thorough wash with soap and water to hydrolyze any residual reactive aldehyde.

  • Disposal: 4,6-Dibromo-1H-indazole-3-carboxaldehyde must be strictly classified as Halogenated Organic Waste . Do not mix with non-halogenated waste streams, as brominated compounds require specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins during disposal[4].

Workflow Visualization

Handling_Workflow cluster_PPE Mandatory PPE Donning Sequence cluster_PostOp Post-Operation & Disposal Hazard Hazard: 4,6-Dibromo-1H-indazole-3-carboxaldehyde (Electrophilic & Lipophilic) Coat 1. Impervious Lab Coat (Prevents dermal exposure) Hazard->Coat Eye 2. EN166/NIOSH Goggles (Prevents ocular irritation) Coat->Eye Resp 3. N95/P100 Respirator (Blocks aerosolized particulates) Eye->Resp Glove 4. Double Nitrile Gloves (Temporal buffer against lipophilicity) Resp->Glove Execution Execution: Class II Fume Hood (Minimizes inhalation risk) Glove->Execution Doff Aseptic Doffing (Inside-out removal) Execution->Doff Waste Halogenated Waste (EPA/RCRA Compliant) Execution->Waste

Figure 1: Standardized PPE donning sequence and operational workflow for halogenated indazoles.

References

  • NextSDS. 4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE — Chemical Substance Information. Retrieved from1

  • Echemi. 4,6-Dibromo-1H-indazole-3-carboxaldehyde SDS, 885518-57-0. Retrieved from 3

  • ChemicalBook. 4,6-DIBROMO-1H-INDAZOLE-3-CARBOXALDEHYDE CAS 885518-57-0. Retrieved from 6

  • ChemScene. Safety Data Sheet: 7-Bromo-2-methyl-2H-indazole-3-carboxaldehyde (Halogenated Indazole Analog). Retrieved from 4

  • ChemBlink. 5-Bromo-4-fluoro-1H-indazole (CAS 1082041-85-7) - Discovery and Applications. Retrieved from5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dibromo-1H-indazole-3-carboxaldehyde
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4,6-Dibromo-1H-indazole-3-carboxaldehyde
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